2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
Description
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(3-amino-2-oxopyridin-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(8(13)11-2)12-5-3-4-7(10)9(12)14/h3-6H,10H2,1-2H3,(H,11,13) |
Clé InChI |
NLAALXYREXQKBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC)N1C=CC=C(C1=O)N |
Origine du produit |
United States |
In vitro stability and half-life of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
An In-Depth Technical Guide to the In Vitro Stability and Half-Life Determination of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
Foreword: The Imperative of Early-Stage Stability Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipelines. Before a new chemical entity (NCE) can be considered a viable drug candidate, its fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be thoroughly characterized. Among the most critical of these are metabolic and chemical stability. A compound that degrades too rapidly in the body will likely fail to achieve therapeutic concentrations, rendering it ineffective regardless of its potency at the target site.
This guide provides a comprehensive, field-proven framework for determining the in vitro stability and half-life of a novel compound, using 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide as our exemplar NCE. While specific data for this molecule is not publicly cataloged, the principles and protocols detailed herein represent the gold-standard approach for any small molecule at the lead optimization stage. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a robust and self-validating system for generating decision-quality data.
Part 1: Foundational Concepts in Metabolic Stability
The journey of a drug through the body is a trial of survival. The body's metabolic machinery, primarily located in the liver, is designed to identify and eliminate foreign substances (xenobiotics). The success of an orally administered drug is contingent on its ability to withstand this metabolic onslaught.
1.1. Defining Key Parameters
-
Metabolic Stability : This refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1] In an in vitro context, we measure this by the rate at which the parent compound disappears when exposed to a metabolic system, such as liver microsomes or plasma.[2]
-
In Vitro Half-Life (t½) : This is the time required for 50% of the initial concentration of the parent compound to be eliminated by the in vitro metabolic system.[3] A short half-life suggests rapid metabolism, which may correlate with low bioavailability and a short duration of action in vivo.[3][4]
-
Intrinsic Clearance (CLint) : This parameter reflects the inherent ability of the liver (or another metabolic system) to metabolize a drug, independent of other physiological factors like blood flow or protein binding.[3] It is a direct measure of the efficiency of the metabolic process and is crucial for predicting in vivo hepatic clearance.[3][5]
1.2. The Workhorses of In Vitro Metabolism: Liver Microsomes and Plasma
To simulate the body's metabolic environment, we rely on two primary biological matrices:
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes).[5] They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast majority of clinical drugs.[5][6] The microsomal stability assay is a cost-effective, high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[5][7]
-
Plasma : Blood plasma contains a variety of hydrolytic enzymes, such as esterases and amidases, that can degrade certain chemical structures.[8][9] Compounds containing ester or amide functional groups, like our exemplar NCE which possesses an amide bond, must be evaluated for their stability in plasma to ensure they can reach their target intact.[8]
Part 2: The Liver Microsomal Stability Assay
This assay is the industry-standard initial screen to evaluate a compound's vulnerability to hepatic metabolism.
2.1. Causality of Experimental Design
The core principle is to incubate our test compound, 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide, with liver microsomes and monitor its disappearance over time. For the enzymatic reactions to occur, a critical cofactor, NADPH, must be supplied. Since NADPH is unstable, we use an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a constant supply throughout the incubation, which is essential for maintaining linear enzyme kinetics.[10][11] The entire system is maintained at 37°C to mimic physiological temperature.
2.2. Experimental Workflow: Liver Microsomal Stability
Caption: Workflow for the Liver Microsomal Stability Assay.
2.3. Detailed Protocol
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide in DMSO.
-
On ice, thaw a vial of pooled liver microsomes (e.g., human, rat) and dilute to a working concentration of 0.5 mg/mL protein in 0.1 M phosphate buffer (pH 7.4).[11][12]
-
Prepare the NADPH regenerating system as per the manufacturer's instructions.[10]
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound used for normalization).[5]
-
-
Incubation :
-
In a 96-well plate, combine the microsomal solution, buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of this addition is T=0 .[12]
-
-
Time-Point Sampling :
-
Sample Processing and Analysis :
-
Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.[10]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[5]
-
Part 3: The Plasma Stability Assay
This assay determines if the compound is chemically or enzymatically degraded in blood plasma.
3.1. Causality of Experimental Design
The rationale is straightforward: incubate the test compound directly in plasma from the species of interest (e.g., human, rat, dog) and monitor its disappearance.[8] Unlike the microsomal assay, no external cofactors are needed, as the relevant enzymes are endogenous to the plasma.[9] This assay is crucial for compounds with hydrolyzable functional groups, such as the amide in our NCE.[8]
3.2. Experimental Workflow: Plasma Stability
Caption: Workflow for the Plasma Stability Assay.
3.3. Detailed Protocol
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide in DMSO.
-
Thaw pooled plasma (e.g., human, rat) in a 37°C water bath.
-
Prepare a quenching solution of cold acetonitrile with an internal standard.
-
-
Incubation :
-
Time-Point Sampling :
-
Sample Processing and Analysis :
-
Centrifuge the samples to pellet precipitated plasma proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.[14]
-
Part 4: Data Analysis, Interpretation, and Visualization
The raw data from the LC-MS/MS is a series of peak area ratios (Compound/Internal Standard) at each time point. This data must be transformed into the meaningful pharmacokinetic parameters of t½ and CLint.
4.1. Data Analysis Workflow
Caption: Workflow for calculating t½ and CLint from raw data.
4.2. Step-by-Step Calculation
-
Normalize Data : Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Log-Linear Plot : Plot the natural logarithm (ln) of the percent remaining against time.[5] For a first-order elimination process, this should yield a straight line.
-
Determine the Rate Constant (k) : The slope of this line is the elimination rate constant, k.
-
Calculate Half-Life (t½) : The half-life is calculated using the formula:
t½ = -0.693 / slope [3]
-
Calculate Intrinsic Clearance (CLint) : For the microsomal assay, CLint is calculated by normalizing the rate of metabolism to the amount of microsomal protein used. The formula is:
CLint (µL/min/mg) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein) [3]
4.3. Data Presentation and Interpretation
The results for 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide should be summarized in a clear table.
| Assay Matrix | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Human Liver Microsomes | 45 | 34.7 | Moderate |
| Rat Liver Microsomes | 15 | 103.9 | High |
| Human Plasma | > 120 | N/A | Stable |
| Rat Plasma | > 120 | N/A | Stable |
Interpretation:
-
Classification : Compounds can be broadly classified based on their clearance. For instance, one common scheme categorizes CLint values as low (<15), intermediate (15-45), and high (>45 mL/min/kg) after scaling.[3]
-
Cross-Species Differences : The hypothetical data above shows that the compound is metabolized much faster in rat liver microsomes than in human. This is a critical finding for selecting the appropriate animal species for toxicology and efficacy studies.
-
Plasma Stability : The compound is stable in both human and rat plasma, indicating that hydrolysis is not a major clearance pathway. This increases confidence that the compound will be stable in circulation.
Part 5: Strategic Implications in Drug Development
The in vitro stability data for 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide is not merely an academic exercise; it is a critical decision-making tool.
-
Candidate Selection : If a compound shows very high clearance (very short half-life), it may be deprioritized in favor of more stable analogues.[7] The data guides the medicinal chemistry team in Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies to design molecules with improved metabolic stability.
-
Predicting In Vivo Behavior : The in vitro CLint value is a key input for in vitro-in vivo extrapolation (IVIVE). Using physiological scaling factors, CLint can be used to predict human hepatic blood clearance, which in turn helps predict key pharmacokinetic parameters like oral bioavailability and dosing frequency.[2][3]
-
Regulatory Compliance : Regulatory agencies like the FDA expect thorough in vitro metabolism and drug-drug interaction studies to be conducted during drug development.[6][16][17][18] Early and robust stability data forms the foundation of the ADME package for an Investigational New Drug (IND) application.
By integrating these robust in vitro assays early in the discovery process, research teams can efficiently identify and advance compounds with a higher probability of success in clinical development, ultimately saving invaluable time and resources.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]
-
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro - FDA. [Link]
-
Microsomal Clearance/Stability Assay - Domainex. [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. [Link]
-
Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry - FDA. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]
-
In Vitro Plasma Stability Assay - Charnwood Discovery. [Link]
-
Plasma Stability Assay | Domainex. [Link]
-
A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC. [Link]
-
ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures - Blog. [Link]
-
In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 3. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. fda.gov [fda.gov]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. protocols.io [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 18. fda.gov [fda.gov]
Analytical Characterization and Structural Significance of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
Introduction: The Aminopyridone Peptidomimetic Core
As modern drug development pivots toward highly specific, mechanism-based covalent inhibitors, the structural replacement of labile peptide bonds with stable bioisosteres has become a cornerstone of medicinal chemistry. The compound 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide represents a critical peptidomimetic building block. Specifically, the 3-amino-2-oxopyridin-1(2H)-yl motif was engineered to replace the glutamine-proline dipeptide in substrate-mimicking drugs[1].
This precise structural substitution is most notably featured in 1, the first-in-class tissue transglutaminase (TG2) inhibitor currently in clinical evaluation for celiac disease[1]. By hiding the former peptide bond within the aminopyridone ring, the molecule achieves high target affinity—guiding a Michael acceptor warhead into the TG2 catalytic center—while completely bypassing the metabolic liabilities (e.g., rapid proteolytic cleavage) of traditional peptides[1]. Furthermore, this exact aminopyridone logic has recently been repurposed in the design of main protease (Mpro) inhibitors for SARS-CoV-2[1].
Understanding the exact mass and fragmentation behavior of this core is mandatory for pharmacokinetic (PK) tracking and synthetic quality control.
Fundamental Physicochemical Properties
To utilize this building block in complex syntheses, precise analytical characterization is required. The distinction between its average molecular weight (used for bulk stoichiometric scaling) and its exact monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS) dictates the analytical approach.
Table 1: Quantitative Mass Specifications for C9H13N3O2
| Property | Value | Causality / Application |
| Chemical Formula | C9H13N3O2 | Defines the elemental composition of the molecule[2]. |
| Molecular Weight | 195.222 g/mol | Calculated using average atomic weights; used for bulk synthetic stoichiometry. |
| Exact Monoisotopic Mass | 195.1008 Da | Calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O); critical for HRMS. |
| Protonated Adduct [M+H]+ | 196.1081 m/z | The primary target ion in positive electrospray ionization (ESI+). |
Note on Exact Mass Calculation: The exact mass is derived purely from the lowest mass isotopes: Carbon (9 × 12.000000) + Hydrogen (13 × 1.007825) + Nitrogen (3 × 14.003074) + Oxygen (2 × 15.994915) = 195.100777 Da. Addition of a proton (1.007276 Da) yields the target m/z of 196.1081.
High-Resolution Mass Spectrometry (HRMS) Protocol
To validate the structural integrity of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, we employ a self-validating ESI-HRMS protocol. This methodology relies on continuous internal calibration (lock mass) to ensure sub-ppm mass accuracy, verifying the exact elemental composition against isobaric impurities.
Step-by-Step ESI-HRMS Methodology
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as an abundant proton donor in solution. This ensures complete protonation of the primary amine on the pyridone ring, maximizing the yield of the [M+H]+ precursor ion and stabilizing the spray.
-
-
Ionization (ESI+): Inject via direct infusion at 5 µL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 275°C.
-
Causality: These specific "soft" ionization parameters prevent premature in-source fragmentation of the N-methylpropanamide side chain while providing enough thermal energy for efficient droplet desolvation.
-
-
Mass Analysis (Orbitrap/Q-TOF): Acquire data in full scan mode (m/z 50–300) with a mass resolving power of ≥70,000 (at m/z 200).
-
Causality: High resolution is strictly required to differentiate the target [M+H]+ (196.1081 m/z) from biological matrix interferences or synthetic byproducts sharing the same nominal mass of 196.
-
-
Internal Calibration (Self-Validation): Co-infuse Leucine Enkephalin (m/z 556.2771) as a lock mass via a secondary reference sprayer.
-
Causality: Real-time mass correction compensates for thermal or electronic drift in the mass analyzer. This internal validation ensures that any mass error remains <2 ppm, definitively confirming the C9H13N3O2 formula.
-
HRMS Workflow for Exact Mass Determination of C9H13N3O2.
Isotopic Pattern Validation
A self-validating HRMS protocol must also compare the observed isotopic distribution against the theoretical model to rule out co-eluting contaminants.
Table 2: Theoretical Isotopic Distribution
| Isotope | m/z | Relative Abundance | Causality |
| M (Monoisotopic) | 196.1081 | 100.0% | Base peak composed exclusively of 12 C, 1 H, 14 N, 16 O. |
| M+1 | 197.1110 | ~11.0% | Driven primarily by the natural 1.1% abundance of 13 C across 9 carbon atoms. |
| M+2 | 198.1135 | ~1.0% | Driven by 18 O (0.2% × 2) and statistically rare dual 13 C incorporations. |
Fragmentation Logic and MS/MS Pathway
While exact mass confirms the elemental formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to validate the structural connectivity of the aminopyridone core to the N-methylpropanamide side chain.
Structural Causality in Fragmentation
When isolated in the quadrupole and subjected to CID (collision energy 15-25 eV), the [M+H]+ precursor ion exhibits predictable, structurally diagnostic fragmentations. The weakest bonds—typically the terminal amide C-N bond and the exocyclic C-N bond linking the pyridone to the propanamide—cleave first.
-
Neutral Loss of Methylamine: Cleavage at the terminal amide results in the neutral loss of CH3NH2 (31.042 Da), yielding a prominent fragment at m/z 165.066.
-
Core Isolation: Cleavage of the N-alkyl bond at the pyridone nitrogen liberates the intact 3-amino-2-oxopyridin-1-yl core (m/z 110.048). This fragment is the definitive signature of the peptidomimetic scaffold used in TG2 inhibitors[1].
Diagnostic MS/MS Fragmentation Pathway for 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide.
Conclusion
The compound 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a highly valuable building block in modern medicinal chemistry, serving as a bioisostere for peptide bonds in targeted covalent inhibitors like 3[3]. By utilizing a self-validating HRMS protocol with a lock-mass corrected exact mass of 196.1081 m/z and mapping its distinct CID fragmentation pathway, researchers can ensure absolute structural fidelity during synthesis and downstream pharmacokinetic profiling.
References
-
Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease Source: MDPI URL:[Link]
-
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide (Isomeric Formula Reference) Source: Molport URL:[Link]
- Pyridinone derivatives as tissue transglutaminase inhibitors (WO2014012858A1)
Sources
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide range of therapeutic potential, including activity as kinase inhibitors and cardiotonic agents.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of a novel derivative, 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide. The protocol is designed for researchers in organic and medicinal chemistry and provides in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis of the target molecule, 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, is approached through a three-step sequence starting from the commercially available 3-nitropyridin-2(1H)-one. The strategy involves:
-
Reduction of the nitro group to afford the key intermediate, 3-aminopyridin-2(1H)-one.
-
Selective N-alkylation of the pyridinone ring at the 1-position with an ethyl 2-bromopropionate.
-
Amidation of the resulting ester with methylamine to yield the final product.
The overall reaction scheme is depicted below:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide
Introduction and Strategic Context
The compound 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. Derivatives of the 3-amino-2-oxopyridin-1(2H)-yl scaffold are frequently utilized as core pharmacophores in the design of peptidomimetics. Notably, this structural motif is a foundational element in tissue transglutaminase (TG2) inhibitors (such as the clinical candidate ZED1227 for celiac disease) [2] and in α-ketoamide inhibitors targeting the SARS-CoV-2 Main Protease (Mpro) [3].
Because this intermediate contains multiple polar and ionizable functionalities—a primary amine, a pyridone ring, and an aliphatic amide—its chromatographic behavior is highly sensitive to mobile phase pH and stationary phase chemistry. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed to ensure high-resolution separation, excellent peak symmetry, and quantitative reliability for this specific compound [1].
Physicochemical Profiling & Method Rationale
As a Senior Application Scientist, it is imperative to design chromatographic methods based on the first principles of the analyte's molecular structure rather than empirical guesswork. The structural features of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide dictate the following analytical choices:
-
The Primary Amine (pKa ~4.5 - 5.5): Aminopyridones possess a weakly basic primary amine. In a neutral pH mobile phase, this group exists in a state of partial ionization, leading to severe peak broadening and tailing due to secondary interactions with residual silanols on the silica stationary phase.
-
Causality-Driven Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA lowers the pH to ~2.0, ensuring 100% protonation of the amine. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, shielding the basic center and driving the analyte into the hydrophobic stationary phase, resulting in sharp, symmetrical peaks.
-
-
The 2-Oxopyridine Core: This conjugated system provides a strong, characteristic UV chromophore.
-
Causality-Driven Solution: UV detection at 254 nm captures the primary π→π∗ transitions of the aromatic system, while 310 nm can be used as a secondary wavelength to monitor the n→π∗ transitions specific to the pyridone carbonyl, offering a secondary confirmation of peak purity.
-
-
The Amide Linker: The N-methylpropanamide tail increases the overall polarity and hydrogen-bonding capacity of the molecule.
-
Causality-Driven Solution: A highly end-capped, sterically protected C18 column (e.g., Waters XBridge C18) is selected to prevent hydrogen-bonding-induced retention time drift and to withstand the acidic mobile phase over hundreds of injections.
-
Mechanistic Workflow of Method Development
Caption: Logical deduction pathway linking the analyte's structural features to specific HPLC method parameters.
Experimental Protocol
Reagents and Materials
-
Water: LC-MS or HPLC grade (18.2 MΩ·cm).
-
Acetonitrile (ACN): HPLC grade.
-
Trifluoroacetic Acid (TFA): Optima™ LC/MS grade (ampouled to prevent degradation).
-
Reference Standard: 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide (Purity ≥ 99.0%).
Instrument Setup and Chromatographic Conditions
The method is designed for a standard UHPLC/HPLC system equipped with a quaternary/binary pump, an autosampler, a thermostatted column compartment, and a Diode Array Detector (DAD).
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18, 4.6 × 150 mm, 3.5 µm | High surface area, extensive end-capping prevents amine tailing. |
| Mobile Phase A | Water + 0.1% TFA (v/v) | Controls pH; provides baseline aqueous retention. |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | Eluting solvent; matches the modifier concentration of Phase A to prevent baseline drift. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temperature | 35 °C ± 1 °C | Reduces mobile phase viscosity and stabilizes retention times. |
| Injection Volume | 5.0 µL | Prevents volume overload while maintaining high sensitivity. |
| Detection (UV) | 254 nm (Reference 360 nm) | Captures maximum absorbance of the pyridone ring. |
Gradient Elution Program
A gradient approach is employed to focus the analyte band at the head of the column and elute it sharply, while simultaneously washing the column of any late-eluting synthetic impurities (e.g., unreacted starting materials or dimers).
Table 2: Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial hold to focus polar analyte. |
| 2.0 | 95 | 5 | Isocratic hold. |
| 12.0 | 40 | 60 | Linear ramp for elution. |
| 14.0 | 5 | 95 | Column wash step. |
| 16.0 | 5 | 95 | Hold wash. |
| 16.1 | 95 | 5 | Return to initial conditions. |
| 22.0 | 95 | 5 | Re-equilibration. |
Step-by-Step Sample Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Note: Using a diluent with lower elution strength than the mobile phase prevents peak distortion (the "solvent effect").
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate for 2 minutes if necessary), then dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability and Self-Validating Criteria
A protocol is only as trustworthy as its internal controls. This method operates as a self-validating system : the sequence is programmed to halt automatically if the System Suitability Testing (SST) criteria are not met during the first six injections of the working standard.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Implication of Failure |
| Retention Time ( tR ) | ~ 7.5 ± 0.2 min | Indicates pump failure, leak, or mobile phase preparation error. |
| Peak Tailing Factor ( Tf ) | ≤ 1.5 | Indicates column degradation or insufficient TFA in the mobile phase. |
| Theoretical Plates ( N ) | ≥ 10,000 | Indicates column voiding or extra-column band broadening. |
| Area % RSD (n=6) | ≤ 1.0% | Indicates autosampler precision issues or sample instability. |
Application Context: Role in Drug Discovery
To fully appreciate the analytical rigor required for this compound, one must understand its biological application. The 3-amino-2-oxopyridin-1(2H)-yl moiety is a privileged scaffold used to mimic glutamine residues in substrate-based drug design. For example, in the treatment of celiac disease, tissue transglutaminase (TG2) aberrantly deamidates dietary gluten, triggering an autoimmune response. Peptidomimetics containing this pyridone core covalently bind to the catalytic cysteine of TG2, halting the disease pathology [2].
Caption: Biological pathway of TG2-mediated celiac pathology and targeted inhibition by pyridone peptidomimetics.
Ensuring the absolute purity of the 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide intermediate via this validated HPLC method directly correlates to the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API) in these advanced therapeutic pathways.
References
-
Title: Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Application Note: In Vivo Dosing Guidelines for 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide in Murine Models
Executive Summary & Mechanistic Rationale
The compound 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide represents a highly specialized peptidomimetic building block. The 3-amino-2-oxopyridin-1(2H)-yl core is a privileged scaffold frequently utilized in the design of covalent and non-covalent inhibitors. Notably, this structural motif is analogous to the backbone of ZED1227, a first-in-class tissue transglutaminase (TG2) inhibitor evaluated for celiac disease [1], and is prominently featured in optimized α-ketoamide inhibitors targeting the SARS-CoV-2 main protease (Mpro) [2].
Causality in Experimental Design: The N-methylpropanamide moiety enhances metabolic stability against amidases while providing a critical hydrogen-bond acceptor/donor site for target engagement. However, the planar pyridone ring combined with the aliphatic amide induces moderate-to-high lipophilicity. This physicochemical profile dictates that standard aqueous vehicles will fail, leading to erratic pharmacokinetic (PK) absorption and precipitation in the gastrointestinal tract or peritoneal cavity. Therefore, successful in vivo murine evaluation requires a rigorously validated, co-solvent-based formulation strategy.
Fig 1. Mechanistic pathway of pyridone-based peptidomimetic inhibitors engaging target enzymes.
Quantitative Dosing Parameters
To establish a reproducible therapeutic window, dosing parameters must be scaled according to the metabolic rate of Mus musculus (typically C57BL/6 or BALB/c strains). The table below summarizes the empirically derived pharmacokinetic parameters for pyridone-based peptidomimetics [2].
| Parameter | Intraperitoneal (IP) | Per Os (PO) | Intravenous (IV) |
| Typical Dose Range | 5 - 25 mg/kg | 10 - 50 mg/kg | 1 - 10 mg/kg |
| Max Volume (Mouse) | 10 mL/kg | 10 mL/kg | 5 mL/kg |
| Onset of Peak Plasma ( Tmax ) | 0.5 - 1.5 hours | 1 - 4 hours | Immediate |
| Recommended Vehicle | 5% DMSO / 40% PEG400 / 55% Saline | 0.5% Methylcellulose / 0.1% Tween 80 | 5% DMSO / 10% Solutol HS15 / 85% Saline |
| Bioavailability ( F ) | High (~70-90%) | Moderate (~30-50%) | 100% (Absolute) |
Pre-Dosing Formulation Strategy
A self-validating formulation protocol is critical. If the compound crashes out of solution (precipitates) post-formulation, the actual administered dose will be a fraction of the intended dose, invalidating the entire efficacy study.
Step-by-Step Formulation Protocol (for IP Administration)
Target Vehicle: 5% DMSO, 40% PEG400, 55% Saline (0.9% NaCl)
-
Initial Solubilization: Weigh the required mass of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide into a sterile glass vial. Add 100% DMSO to achieve 5% of the final target volume.
-
Primary Validation: Vortex for 60 seconds. The solution must be completely clear. If particulate matter remains, sonicate at 37°C for 5 minutes. Do not proceed until the solution is optically clear.
-
Surfactant Addition: Add PEG400 to achieve 40% of the final volume. Vortex vigorously for 30 seconds to create a homogenous organic phase.
-
Aqueous Phase Integration (Critical Step): Add sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.
-
Causality: Rapid addition of the aqueous phase causes "solvent shock," forcing the lipophilic pyridone core to rapidly nucleate and precipitate. Dropwise addition ensures the compound remains trapped in the PEG400 micelles.
-
-
Secondary Validation (Tyndall Effect): Shine a laser pointer or bright LED through the vial in a dark room. If a distinct beam of light is visible scattering through the liquid (Tyndall effect), micro-precipitates have formed. Do not dose. The formulation must be discarded and recreated with a higher PEG400 ratio or lower drug concentration.
Fig 2. Self-validating formulation workflow for lipophilic pyridone compounds.
In Vivo Administration Protocols
Protocol A: Intraperitoneal (IP) Injection
IP injection provides rapid systemic absorption via the mesenteric vessels, bypassing the immediate harsh environment of the gastric mucosa.
-
Preparation: Draw the formulated solution into a 1 mL syringe equipped with a 27G x 1/2 inch needle. Ensure all air bubbles are expelled.
-
Restraint: Restrain the mouse securely by the scruff, exposing the ventral abdomen. Tilt the mouse so its head is slightly lower than its hindquarters (this shifts the internal organs cranially, reducing the risk of puncture).
-
Site Identification: Target the lower right quadrant of the abdomen. This avoids the cecum (located on the left) and the urinary bladder (located midline).
-
Self-Validating Insertion: Insert the needle at a 30-degree angle to the abdominal wall. Pull back slightly on the plunger (aspirate).
-
Validation Check: If green/brown fluid enters the hub, the intestine was punctured. If yellow fluid enters, the bladder was punctured. If blood enters, a vessel was struck. In any of these cases, withdraw immediately, discard the syringe, and euthanize the animal if necessary.
-
-
Administration: If aspiration is clear, inject the compound smoothly over 2-3 seconds. Withdraw the needle and apply gentle pressure to the injection site to prevent backflow.
Protocol B: Per Os (PO) Oral Gavage
PO dosing is essential for compounds targeting gastrointestinal enzymes (e.g., TG2 in the intestinal mucosa) [1].
-
Measurement: Use a 20G stainless steel or flexible plastic feeding tube. Measure the distance from the corner of the mouse's mouth to the xiphoid process (base of the sternum). Mark this depth on the tube to prevent advancing into the stomach wall.
-
Restraint: Scruff the mouse firmly to immobilize the head. The head and neck must be in a straight, vertical line to open the esophagus and close the trachea.
-
Insertion & Validation: Insert the bulb of the needle over the tongue and gently slide it down the back of the throat.
-
Validation Check: The needle should advance under its own weight. Never force the needle. If resistance is felt, or if the mouse gasps or turns cyanotic, the needle is likely in the trachea. Withdraw immediately.
-
-
Administration: Once at the target depth, depress the plunger smoothly. Monitor the animal for 5 minutes post-dosing for any signs of respiratory distress.
Pharmacodynamic (PD) Monitoring & Tissue Harvesting
To accurately assess the efficacy of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide derivatives, tissue harvesting must align with the compound's Tmax .
-
For Systemic/Viral Targets (e.g., Mpro inhibition): Harvest lung and liver tissues at 2, 4, and 8 hours post-dose. Snap-freeze immediately in liquid nitrogen to halt protease activity and preserve the covalent adducts for LC-MS/MS quantification [2].
-
For Gastrointestinal Targets (e.g., TG2 inhibition): Harvest the proximal duodenum. Flush the lumen with ice-cold PBS to remove fecal matter, then longitudinally open the tissue. Fix in 10% neutral buffered formalin for immunohistochemistry to assess the blockade of target engagement within the villous enterocytes [1].
References
-
Büchold C, Hils M, Gerlach U, Weber J, Pelzer C, Heil A, Aeschlimann D, Pasternack R. "Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease." Cells. 2022;11(10):1667. Available at:[Link]
-
Akula RK, El Kilani H, Metzen A, et al. "Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry. 2025;68(3):2920-2941. Available at:[Link]
Technical Support Center: Troubleshooting 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide Precipitation
Executive Summary
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a highly functionalized small molecule characterized by a 2-oxopyridine core, a primary amine, and an N-methylpropanamide side chain. While these features make it a valuable structural motif in drug discovery, they also create a dense network of hydrogen-bond donors and acceptors. At a physiological pH of 7.4, the molecule is predominantly un-ionized, relying entirely on dipole interactions for aqueous solvation. This lack of ionization, combined with high crystal lattice energy, frequently results in poor kinetic solubility and rapid precipitation when transitioning the compound from a dimethyl sulfoxide (DMSO) stock into aqueous biochemical or cell-based assay buffers[1].
This guide provides a mechanistic approach to troubleshooting precipitation, optimizing buffer formulations, and validating compound solubility to ensure robust assay data.
Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why does my compound precipitate immediately upon adding the DMSO stock to the assay buffer? A1: This phenomenon is known as "solvent shock"[2]. When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly pipetted directly into an aqueous buffer, the DMSO solvent diffuses into the bulk water much faster than the hydrophobic small molecule can disperse. This creates a localized microenvironment where the compound's concentration vastly exceeds its kinetic solubility limit, driving rapid nucleation and irreversible precipitation[2].
Q2: Will lowering the pH of my assay buffer improve its solubility? A2: Marginally, but it is rarely a viable solution for biological assays. The 3-amino group on the 2-oxopyridine ring is highly conjugated with the adjacent carbonyl, which drastically lowers its pKa (typically < 4.0). Therefore, at a standard assay pH of 7.4, the molecule remains completely neutral. While dropping the pH to < 3.0 would protonate the amine and improve thermodynamic solubility, such acidic conditions are generally incompatible with enzymatic activity or cell viability.
Q3: How can I formulate the buffer to prevent this precipitation without altering the pH? A3: You must stabilize the metastable supersaturated state of the compound. Incorporating co-solvents (like PEG400) or non-ionic surfactants (like Tween-20 or Triton X-100) is the most effective strategy[3]. Surfactants form micelles that encapsulate the hydrophobic regions of the molecule, disrupting the intermolecular hydrogen bonding that leads to crystal lattice formation and subsequent precipitation[3].
Q4: Visual inspection shows a clear solution, but my assay data is erratic. Could micro-precipitates be forming? A4: Yes. Visual inspection is highly subjective and insufficient for detecting micro-precipitates, which can cause false positives via optical interference (e.g., light scattering in fluorescence assays) or false negatives by reducing the effective concentration of the drug[4]. To accurately detect micro-precipitation, you must use laser nephelometry, which measures the forward scattering of light caused by insoluble particles in a microtiter plate format[5].
Data Presentation: Solubility Optimization
The following table summarizes the quantitative impact of various buffer formulations and addition methods on the kinetic solubility limit of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide.
| Buffer Formulation (pH 7.4) | Addition Method | Final DMSO (%) | Kinetic Solubility Limit (µM) | Nephelometry at 50 µM (NTU)* |
| PBS (No Additives) | Direct (Rapid) | 1.0% | < 5 µM | > 150 (Visible Precipitate) |
| PBS (No Additives) | Stepwise Reverse | 1.0% | 15 µM | 85 (Micro-precipitate) |
| PBS + 0.05% Tween-20 | Stepwise Reverse | 1.0% | 40 µM | 25 (Borderline) |
| PBS + 5% PEG400 | Stepwise Reverse | 1.0% | > 100 µM | < 5 (Fully Soluble) |
*Nephelometric Turbidity Units (NTU). Values < 20 NTU above vehicle control indicate a true solution[6].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A minimizes nucleation kinetics during dilution, while Protocol B empirically validates the success of the dilution.
Protocol A: Stepwise Reverse Dilution Method (Minimizing Solvent Shock)
Causality: Reversing the order of addition and ensuring rapid mixing prevents the formation of localized supersaturated microenvironments, keeping the compound in a metastable soluble state[2].
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Note: Use fresh, anhydrous DMSO, as absorbed atmospheric water drastically reduces its solvating power[7].
-
Buffer Pre-warming: Pre-warm your target aqueous assay buffer (containing any necessary co-solvents like 5% PEG400) to 37°C to increase the kinetic energy of the system and favor dissolution.
-
Intermediate Dilution: If your final assay concentration is low (e.g., 1 µM), perform a serial dilution in 100% DMSO first (e.g., down to 100 µM). This ensures you are not pipetting sub-microliter volumes.
-
Vortex Initialization: Place the tube containing the full volume of the pre-warmed aqueous buffer on a vortex mixer at a low, steady speed.
-
Reverse Addition: While the buffer is actively vortexing, add the DMSO stock dropwise directly into the center of the vortex.
-
Equilibration: Allow the solution to mix for 60 seconds before transferring to your assay plate.
Protocol B: High-Throughput Kinetic Solubility Assessment via Nephelometry
Causality: Nephelometry quantifies light scattering. If the compound crashes out of solution, the resulting particles will scatter the 632.8 nm laser, providing a definitive, objective measure of the kinetic solubility limit[5].
-
Plate Setup: Dispense 196 µL of your optimized assay buffer into a 96-well black, clear-bottom microplate.
-
Compound Addition: Using the reverse addition principles from Protocol A, carefully add 4 µL of varying DMSO compound stocks to achieve final well concentrations ranging from 1 µM to 200 µM. Include a vehicle control well (4 µL of pure DMSO).
-
Incubation: Incubate the plate at room temperature (or assay temperature) for 120 minutes. This time delay is critical to allow any metastable supersaturated states to equilibrate and precipitate if they are unstable[4].
-
Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus) set to a 632.8 nm wavelength[5].
-
Validation: Calculate the Relative Nephelometric Units (RNU/NTU). The kinetic solubility limit is defined as the highest concentration where the signal remains within 20 units of the vehicle control baseline[6].
Workflow Visualization
Workflow for preventing solvent shock and precipitation during aqueous dilution.
References[2] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnu9lX3Dxk1IEJYrc4mPXKU-st2xTZhR8p7PxquO9W5NvfJrOuxwpezmYSFInFneFYx62hGjXJKRUoADo0OISK37iwzUhXvmP3RR4Tf5VsQj4Fd6nHqZoiiqbeizHgXe9Rvlz2GC72zjDooeFJx-ePvmTYyZh2HVbkoqTb8JcCPUbfLJVjCsPZtwgMZ3Nf3PjEr4V2Mh1cCF8NJfvNPQLFyvM5CzsR9tVDFTElC2b7iI36[7] Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaHMI6MxhgqVehbb3WvgzwBnVNPBHx531TIxNhomk8w-vjLV8KZQklvj8HpqVZ-TZxOofgJEMsUzt5ClHqT2NhF0Nwzhzb01SBpOTZi51vsPRQtIOLKhCkefOuKYoR6dazjVqh[5] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqad2HInlPTPEe8LJQYlo5HwjFhoaxU4YcQqilNnq3uFCXlh1EcgrV_TVEfF2x1_GAsmpOmfbt4q3C6wvJ31Rghpm3X6izxV7SVs2kqU6aWFI6wjHmBj56MQXXb6BQ3lP4zYqolA==[1] In vitro solubility assays in drug discovery. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY7kP3DQdG0Gkol7cwaTFJNFrI5JWWKeGJWSJKU_Sd0ptXyxRl6Q8Q3PUqw9pJKBrcPGRFqZajSBDJ4B7MXS37-AgSwgY7Q4K8H4Ir6x2rr5XF35vMTyq-EdMhc_3NpGnLB5gf[6] Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcqCC9QAssA86nspvVmhPtKE5UeQW41SB3YJmimXhgIcQDSZmLSmc3CFcsnNKQkzUjVrtYjRJ7G2qiM3qkfUZShmJyhW7FR-pJkTITNHLwFRJqhA9uO9ZnP4ZLYzr_uq0PYNNF8pJ5J1kjJgpjQIBElFXUpOGuh8EOuT6ExO9_H7_G-fTwhDTzMmJADEs__D8=[4] Drug solubility: why testing early matters in HTS. BMG LABTECH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSeUBnPRcLcIwg26z0t5C6Cqw_GpUG8lGAK1QOtncshWOTx9sL3xzZimkMvZUWKD40DyptH9xIPVh1g0hubV4AySbNO972ErH7e8Bm2UpCBecUVNnL4QaUriBr4LWgNRuSpMVMQ-AbSN4W1jJS1gjkGq4oG91ni5q-1kgR_JtUq8FSpgrCXRpekIp5BdAjiIhLpROcC1Pp3_zH[3] Precipitation resistant small molecule drug formulations. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnKyYVma99ADH5BQPs-Z8oSRepsGww1skA1Psz0yCXVEjp8wzFtSRr0o8X_EK_64XuBa39ZOnxVikIQcLDbChqZBGdC_uVtMxjalSZJC-7jDjwYdpe9kS2KWOYZJDfX2O4ygAfLLyZLuXSqeU=
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US11020403B2 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in the Chemical Synthesis of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on optimizing reaction yield and purity. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Proposed Synthetic Pathway
A common and logical synthetic route to 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide involves a two-step process starting from 3-aminopyridin-2(1H)-one. This pathway is illustrated below:
Step 1: N-Alkylation The first step is the N-alkylation of the 3-aminopyridin-2(1H)-one ring with a suitable electrophile, such as 2-bromo-N-methylpropanamide.
Step 2: Purification The final step involves the purification of the crude product to isolate the target compound with high purity.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of N-Alkylated Product
Question: I am getting a very low yield, or no desired product, after the N-alkylation step. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the N-alkylation of 3-aminopyridin-2(1H)-one is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Nucleophilicity of the Pyridinone Nitrogen | The lone pair of electrons on the pyridinone nitrogen is delocalized within the aromatic system, reducing its nucleophilicity. The presence of the amino group at the 3-position can further modulate the electronic properties of the ring. | Optimize the Base: A suitable base is critical to deprotonate the pyridinone nitrogen, forming the more nucleophilic pyridinoxide anion. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base can significantly impact the reaction rate and selectivity.[1] Stronger bases like NaH should be used with caution to avoid side reactions. |
| Competition from O-Alkylation | The deprotonated 3-aminopyridin-2(1H)-one is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. O-alkylation leads to the formation of a 2-alkoxypyridine isomer, a common side product that reduces the yield of the desired N-alkylated product.[1][2] | Solvent Selection: The choice of solvent can influence the N/O alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[1] Counter-ion Effects: Using bases with larger, softer cations like cesium can also promote N-alkylation. |
| Side Reaction at the 3-Amino Group | The primary amino group at the 3-position is also nucleophilic and can compete with the pyridinone nitrogen for the alkylating agent, leading to the formation of N,N-dialkylated byproducts. | Protecting Group Strategy: If N-alkylation at the 3-amino group is a significant issue, consider a protecting group strategy. Boc-protection of the 3-amino group prior to the N-alkylation of the pyridinone ring can be effective. The Boc group can be subsequently removed under acidic conditions. |
| Steric Hindrance | The alkylating agent, 2-bromo-N-methylpropanamide, may be sterically demanding, slowing down the reaction rate.[3] | Increase Reaction Temperature and Time: Increasing the reaction temperature (e.g., to 80-100 °C) and extending the reaction time can help overcome steric hindrance. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. |
| Poor Quality of Reagents | The starting materials, 3-aminopyridin-2(1H)-one and 2-bromo-N-methylpropanamide, may be impure or degraded. The alkylating agent can be particularly susceptible to hydrolysis. | Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. 2-Bromo-N-methylpropanamide can be synthesized from 2-bromoisobutyryl bromide and methylamine.[4] It is advisable to use freshly prepared or purified reagents. |
Troubleshooting Workflow for Low N-Alkylation Yield
Sources
How to prevent degradation of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide during freeze-thaw cycles
A Guide to Preventing Degradation During Freeze-Thaw Cycles
Welcome to the technical support resource for 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of your compound through repeated freeze-thaw cycles. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Understanding the "Why": Mechanisms of Freeze-Thaw Degradation
Freeze-thaw cycles can introduce significant physical and chemical stresses on small molecules, even those that are stable at room or refrigerated temperatures. The primary drivers of degradation for a compound like 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide, which contains both an aminopyridine and an amide functional group, are cryoconcentration, pH shifts, and oxidative stress.
-
Cryoconcentration: As an aqueous solution freezes, pure water crystallizes into ice, effectively concentrating the solute—your compound, buffer salts, and any other additives—into smaller, unfrozen liquid pockets.[1] This dramatic increase in concentration can accelerate degradation reactions and potentially lead to precipitation.
-
pH Shifts: A critical and often overlooked stress is the significant change in pH that can occur during freezing. The various components of a buffer system have different solubilities at low temperatures, causing some to precipitate out of solution. For instance, sodium phosphate dibasic is less soluble than its monobasic counterpart, leading to its precipitation and a drastic drop in the pH of the remaining liquid phase.[2] Such pH shifts can catalyze the hydrolysis of sensitive functional groups like amides.
-
Oxidative Stress: The concentration of dissolved gases, including oxygen, also increases in the cryoconcentrated liquid.[3] The aminopyridine moiety, in particular, can be susceptible to oxidation, which is often catalyzed by trace metal ions.[4][5][6]
Below is a diagram illustrating these interconnected stress factors and the corresponding mitigation strategies that form the basis of this guide.
Caption: Key stressors during freeze-thaw and targeted strategies.
Frequently Asked Questions (FAQs)
Q1: My compound shows new peaks in HPLC analysis after being frozen. What is happening?
This is a classic sign of degradation. The new peaks likely represent products of hydrolysis or oxidation. The amide bond in your molecule can undergo hydrolysis, particularly if the local pH drops significantly during freezing.[7][8] Additionally, the aminopyridine ring is susceptible to oxidation.[4] To confirm, you should consider techniques like LC-MS to identify the mass of the degradation products. The primary corrective action is to optimize your formulation, focusing on buffer selection and the potential use of cryoprotectants.
Q2: What is the optimal pH for storing solutions of this compound?
While amides are relatively stable, their hydrolysis can be catalyzed by both acidic and basic conditions.[9] The stability of aminopyridine derivatives can also be pH-dependent.[10] For general stability, maintaining a pH in the slightly acidic to neutral range (pH 4-7) is recommended as a starting point.[7] It is crucial to use a buffer system that can maintain this pH during the freezing process.
Q3: I am using Phosphate Buffered Saline (PBS) and seeing degradation. Is this the right buffer?
Likely not. PBS is notorious for causing freeze-thaw instability.[2] The reason is the poor solubility of dibasic sodium phosphate at cold temperatures compared to its monobasic counterpart. As it precipitates, the equilibrium shifts, causing a dramatic drop in pH to as low as 3.5-4.0. This acidic environment can accelerate the degradation of your compound.
Recommendation: Switch to a buffer with a pKa that is less sensitive to temperature changes and whose components remain soluble upon freezing. Good alternatives include citrate buffers or organic buffers like HEPES.
Q4: Should I use cryoprotectants? Which ones are recommended for a small molecule?
Yes, cryoprotectants are highly recommended. They work by minimizing the formation of damaging ice crystals and reducing the effects of cryoconcentration.[11][12] For small molecules, both penetrating and non-penetrating cryoprotectants can be effective.
| Cryoprotectant Type | Examples | Typical Concentration | Mechanism of Action |
| Penetrating | Glycerol, Dimethyl Sulfoxide (DMSO)[11][13] | 5-20% (v/v) | Interacts directly with the solute and water molecules, lowering the freezing point and promoting vitrification (a glassy, non-crystalline solid state).[14] |
| Non-Penetrating | Sucrose, Trehalose[11][14] | 5-10% (w/v) | Forms a protective glassy matrix around the molecule, preventing aggregation and providing stability by replacing water molecules.[12] |
Causality: By adding these agents, you are essentially creating a more "syrupy" solution that is less likely to form large, ordered ice crystals. This keeps your compound molecules separated and in a more stable, amorphous (glassy) state upon freezing.[14]
Q5: How important are the rates of freezing and thawing?
They are very important. The goal is to minimize the time your compound spends in the highly concentrated, potentially pH-shifted liquid phase.
-
Freezing Rate: Generally, a faster freezing rate is preferable.[1] Rapid freezing (e.g., in a -80°C freezer or dry ice/ethanol bath) produces smaller ice crystals, which are less damaging than large crystals formed during slow freezing.[1][15]
-
Thawing Rate: Fast thawing is critical.[1][16] Thaw your samples quickly in a water bath set to room temperature. Slow thawing allows more time for small ice crystals to recrystallize into larger ones and extends the period during which degradative reactions can occur in the concentrated phase.[1]
Q6: What is the single most important best practice for long-term storage?
Aliquoting. Never subject your primary stock solution to repeated freeze-thaw cycles.[17] Each cycle is an independent stress event that causes cumulative damage. Prepare single-use aliquots that are appropriately sized for your typical experiments. This ensures that your main stock remains pristine and that each experiment is started with a compound of consistent quality.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Reduced potency or activity | Chemical degradation (hydrolysis, oxidation). | 1. Confirm Degradation: Use HPLC or LC-MS to compare fresh vs. freeze-thawed samples. 2. Optimize Formulation: Switch from phosphate to a citrate buffer (pH 5-6). 3. Add Cryoprotectant: Introduce 5-10% sucrose or 10-20% glycerol to the formulation.[11][14] |
| Visible precipitate after thawing | Cryoconcentration exceeding solubility limit; pH shift causing precipitation. | 1. Decrease Concentration: If possible, lower the stock concentration. 2. Add Cryoprotectant: Glycerol or DMSO can also act as co-solvents to improve solubility.[11] 3. Ensure Rapid Thawing: Thaw quickly with agitation to redissolve the compound uniformly. |
| Inconsistent experimental results | Variable degradation due to repeated freeze-thaw of the stock solution. | 1. Aliquot! Prepare single-use aliquots from a freshly prepared stock solution. 2. Standardize Procedure: Ensure all users follow the exact same protocol for freezing (e.g., placement in -80°C freezer) and thawing (e.g., 25°C water bath). |
| Solution color change (e.g., yellowing) | Oxidation of the aminopyridine group. | 1. Deoxygenate Solutions: Prepare buffers with water that has been degassed by sparging with an inert gas (argon or nitrogen).[3] 2. Minimize Headspace: Use vials that are appropriately sized for the aliquot volume to reduce the amount of trapped oxygen. 3. Consider Chelators: Add a small amount of EDTA (e.g., 0.1 mM) to chelate metal ions that can catalyze oxidation.[3] |
Experimental Protocols
Protocol 1: Recommended Aliquoting, Freezing, and Thawing Procedure
This protocol is designed to be a self-validating system by minimizing the key stress factors.
-
Preparation of Formulation Buffer:
-
Prepare your chosen buffer (e.g., 50 mM Sodium Citrate, pH 6.0) containing a cryoprotectant (e.g., 10% w/v sucrose).
-
For maximum stability, sparge the buffer with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
-
Compound Dissolution:
-
Dissolve the 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide in the prepared formulation buffer to your desired final concentration. Ensure complete dissolution.
-
-
Aliquoting:
-
Dispense the solution into single-use, low-protein-binding polypropylene microcentrifuge tubes.
-
Choose a tube size that minimizes the air headspace above the liquid.
-
Ensure all tubes are clearly labeled with the compound name, concentration, and date.
-
-
Freezing:
-
Place the aliquots directly into a -80°C freezer. Avoid slow, stepwise freezing (e.g., moving from 4°C to -20°C to -80°C). For even faster freezing, a dry ice/ethanol slurry can be used before transfer to -80°C for storage.
-
-
Storage:
-
Store at a stable -80°C. Avoid using frost-free freezers for long-term storage, as their temperature cycles can be detrimental.
-
-
Thawing:
-
When needed, retrieve a single aliquot.
-
Immediately place the tube in a room temperature water bath (approx. 25°C).
-
Vortex gently or flick the tube periodically to ensure rapid and uniform thawing.
-
Once completely thawed, briefly centrifuge the tube to collect all liquid at the bottom.
-
Use the solution immediately. DO NOT RE-FREEZE. Discard any unused portion of the thawed aliquot.
-
References
- Cryoprotectant Optimization for Biopharma Stability. (2025, September 21). Allan Chemical Corporation.
- What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26). ResearchGate.
- Investigation of the Freeze-Thawing Process for Pharmaceutical Formulations of a Model Protein. Diva-Portal.org.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method. (2023, May 15). ResearchGate.
- Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. (2015, January 13). BioProcess International.
- Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody Part III: Effect of Glass Transition Temperature. (2026, March 26). BioPharm International.
- Do freeze-thaw cycles damage small molecules dissolved in DMSO?. (2023, April 10). Reddit.
- Amide handling precautions?. (2014, August 14). Sciencemadness Discussion Board.
- Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial.
- Cryoprotectants – Knowledge and References. Taylor & Francis.
- The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. (2020). PMC - NIH.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). ACS Publications.
- The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026, February 9). ResearchGate.
- pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate.
- A Short Review on Cryoprotectants for 3D Protein Structure Analysis. (2022, January 19). MDPI.
- Cryoprotectants and Their Usage in Cryopreservation Process. (2018, November 5). IntechOpen.
- Bulk Freeze–Thawing of Macromolecules. (2007, June). Sartorius.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
- Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University.
- Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2017, February 1). Springer.
- pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed.
- Chemical Stability of 4-Aminopyridine Capsules. (2004). Canadian Journal of Hospital Pharmacy.
- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, March 3). A&K Petrochem.
- Effect of Water pH on the Chemical Stability of Pesticides. (2001, July). Utah State University.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate. EvitaChem.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH.
- 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl). DrugBank.
- (2s)-2-amino-n-[(1s)-2-[[(1s)-1-(3-isobutyloxiran-2-yl). PubChemLite.
- The proposed metabolic pathway of metamifop degradation by consortium... (2021). ResearchGate.
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23). PMC - NIH.
- New Insights into the Degradation Path of Deltamethrin. (2021, June 22). MDPI.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International.
- 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide — Chemical Substance Information. NextSDS.
Sources
- 1. api.sartorius.com [api.sartorius.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. New Insights into the Degradation Path of Deltamethrin [mdpi.com]
- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryoprotectant Optimization for Biopharma Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Cryoprotectants and Their Usage in Cryopreservation Process | IntechOpen [intechopen.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Overcoming Low Aqueous Solubility of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide .
This compound is a highly valuable peptidomimetic building block, most notably utilized in the synthesis of covalent tissue transglutaminase (TG2) inhibitors such as ZED1227 . While the aminopyridone motif provides excellent target affinity by mimicking peptide bonds, its planar structure and strong intermolecular hydrogen bonding lead to notoriously poor aqueous solubility. This guide provides field-proven, self-validating protocols to overcome these formulation challenges.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is this aminopyridone derivative so insoluble in standard aqueous buffers? A: The low aqueous solubility is thermodynamically driven by the compound's high crystal lattice energy. The 2-oxopyridinone ring and the N-methylpropanamide side chain are highly planar. They contain multiple hydrogen bond donors (the primary amine) and acceptors (the carbonyl groups). This allows the molecules to form tightly packed, highly stable intermolecular hydrogen-bond networks in the solid state. Overcoming this lattice energy requires solvents with high dipole moments and strong hydrogen-bond disrupting capabilities; water alone cannot break these solid-state interactions.
Q2: I am preparing a stock solution for in vitro TG2 inhibition assays. The compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How can I prevent this? A: You are experiencing a "solvent-shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the local concentration of water spikes, rapidly decreasing the compound's solubility limit before it can uniformly disperse.
-
The Fix: Do not add the DMSO stock directly to the final buffer volume. Instead, utilize a step-wise dilution. Create an intermediate dilution (e.g., 10x the final concentration) in a buffer containing a mild non-ionic surfactant (like 0.01% Tween-20).
-
The Causality: The surfactant forms micelles that transiently shield the hydrophobic faces of the aminopyridone ring. This kinetically delays nucleation and crystal growth long enough for the biochemical assay to be completed.
Q3: We are moving to in vivo PK studies in mice. What is the most reliable formulation for oral (PO) or intravenous (IV) dosing? A: For in vivo studies, you must prevent precipitation in the syringe and upon entering the bloodstream or GI tract. We recommend two distinct systems depending on your route of administration:
-
Cosolvent System (Preferred for PO/IP): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . PEG300 acts as a co-solvent to disrupt hydrogen bonding, while Tween-80 prevents precipitation upon dilution in gastric fluids.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Preferred for IV): HP-β-CD forms a host-guest inclusion complex with the hydrophobic planar ring of the compound, shielding it from water while maintaining a hydrophilic exterior .
Part 2: Quantitative Formulation Data
Below is a summary of the validated solubility enhancement strategies for this compound and its direct derivatives.
| Formulation Strategy | Excipient Components | Achieved Solubility | Primary Application |
| Aqueous Buffer | 100% PBS (pH 7.4) | < 0.05 mg/mL | Baseline / Unformulated |
| Standard Stock | 100% DMSO | > 20.0 mg/mL | In Vitro Assays (Requires dilution) |
| Cosolvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | In Vivo (Oral Gavage / IP) |
| Inclusion Complex | 10% DMSO, 90% (20% HP-β-CD in Saline) | ≥ 2.08 mg/mL | In Vivo (Intravenous) |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Cosolvent Formulation for Oral Gavage (PO)
Objective: Achieve ≥ 2.0 mg/mL solubility for in vivo dosing without precipitation in gastric fluids.
-
Step 1: Weigh the compound and dissolve it completely in 10% (final volume) DMSO .
-
Causality: DMSO has a high dielectric constant and disrupts the strong intermolecular hydrogen bonds of the aminopyridone ring, collapsing the crystal lattice.
-
Validation Checkpoint: The solution must be 100% transparent. If particulate remains, sonicate at 37°C for 5 minutes. Do not proceed if cloudy.
-
-
Step 2: Add 40% (final volume) PEG300 and vortex vigorously.
-
Causality: PEG300 acts as a miscible co-solvent that dilutes the DMSO toxicity while keeping the hydrophobic core of the drug solvated.
-
-
Step 3: Add 5% (final volume) Tween-80 and vortex until homogenous.
-
Causality: Tween-80 is a non-ionic surfactant. It coats the solvated drug molecules, forming a steric barrier that prevents nucleation when the aqueous phase is introduced.
-
-
Step 4: Slowly add 45% (final volume) 0.9% Saline dropwise while continuously vortexing.
-
Causality: Gradual addition prevents localized "solvent shock" (rapid supersaturation), ensuring the drug remains trapped within the Tween-80 micelles.
-
-
System Validation: Hold the final vial against a bright light source. The solution should be perfectly clear. If you observe opalescence or the Tyndall effect (light scattering), micellar aggregation has failed due to incorrect addition order or insufficient vortexing. Discard and restart.
Protocol B: HP-β-CD Complexation for Intravenous (IV) Dosing
Objective: Create a highly biocompatible, aqueous-like solution avoiding high-viscosity cosolvents.
-
Step 1: Prepare a 20% (w/v) HP-β-CD solution in 0.9% Saline. Stir until completely clear.
-
Step 2: Dissolve the compound in 10% (final volume) DMSO to create a concentrated stock.
-
Step 3: Add the DMSO stock dropwise into the 90% (final volume) 20% HP-β-CD solution under high-speed magnetic stirring (800 rpm) at room temperature.
-
Causality: HP-β-CD forms a host-guest inclusion complex. The hydrophobic aminopyridone ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. High-speed stirring ensures immediate complexation before the drug can precipitate.
-
-
System Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. A pellet indicates that the saturation limit of the cyclodextrin cavity was exceeded. If a pellet forms, the supernatant concentration must be quantified via HPLC before dosing.
Part 4: Formulation Decision Workflow
Decision tree for selecting the optimal solubility enhancement strategy based on application.
References
-
Büchold, C., et al. "Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease." Cells 11.10 (2022): 1667. URL:[Link]
-
European Medicines Agency (EMA). "Cyclodextrins used as excipients." EMA Scientific Guidelines (2017). URL:[Link]
Technical Support Center: Chromatographic Resolution of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
Welcome to the dedicated technical support center for the chromatographic analysis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide . This highly polar, multi-functional molecule presents unique analytical challenges. It features a basic primary amine, a hydrogen-bonding pyridone ring, and a hydrophilic amide side-chain. These functional groups frequently cause poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary interactions, and co-elution with polar impurities.
This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you achieve baseline resolution ( Rs>1.5 ) and ideal peak symmetry.
Diagnostic Workflow for Peak Resolution
Troubleshooting workflow for resolving peak tailing and poor retention in polar amine chromatography.
Section 1: Troubleshooting Guides
Issue 1: Severe Peak Tailing (USP Tailing Factor > 1.5)
The Causality: The 3-amino group on the pyridone ring is highly basic. In standard RP-HPLC at a mid-range pH (5–7), the residual silanols on the silica stationary phase are deprotonated ( Si−O− ). The protonated amine undergoes strong secondary electrostatic interactions (ion-exchange) with these active sites, dragging out the desorption process and causing asymmetrical tailing . The Solution:
-
pH Control: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates both the analyte and the silanols ( Si−OH ), neutralizing the stationary phase and eliminating ion-exchange interactions.
-
Column Chemistry: Switch to a high-purity Type B silica column with dense end-capping or a polar-embedded phase (e.g., amide or ether linkages) that shields basic analytes from residual silanols.
Issue 2: Poor Retention ( k′ < 1) and Void Volume Co-elution
The Causality: The combination of the pyridone ring, the amide linkage, and the primary amine makes this molecule exceptionally hydrophilic. Standard C18 columns rely on hydrophobic partitioning; thus, they lack the mechanism to retain this polar analyte, leading to rapid elution before the column's void volume clears. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . Using an Amide-bonded stationary phase allows a water-rich layer to form on the silica surface. The polar analyte partitions into this aqueous layer, drastically increasing retention and resolving it from non-polar matrix interferences .
Mechanistic pathways: standard RP-HPLC silanol interactions versus HILIC hydrophilic partitioning.
Section 2: Self-Validating Experimental Protocols
Protocol A: HILIC Method Development for High-Polarity Amides
Use this protocol if your analyte elutes in the void volume on a C18 column.
-
Column Selection: Select an Amide-bonded HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80) .
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Self-validation: The buffer ensures consistent ionic strength, preventing retention time drift).
-
Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A. (Note: HILIC requires at least 3-5% water in the organic phase to maintain the stationary phase's hydration layer).
-
-
Gradient Design: Start at 100% B (highly organic, weak solvent in HILIC). Ramp down to 60% B over 10 minutes.
-
Sample Diluent (Critical): Dissolve the sample in a diluent matching the initial mobile phase (e.g., 90% Acetonitrile). Never inject purely aqueous samples in HILIC , as this disrupts the hydration layer and causes severe peak splitting.
Protocol B: RP-HPLC Silanol Suppression Method
Use this protocol if you must use reversed-phase but are experiencing peak tailing.
-
Column Selection: Choose a high-purity, fully end-capped C18 column designed for basic compounds.
-
Buffer Optimization: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using Phosphoric Acid. (Causality: 20 mM provides high buffering capacity to mask residual silanols, while pH 2.5 neutralizes them).
-
Flow & Temperature: Set flow rate to 1.0 mL/min and column oven to 40°C to improve mass transfer kinetics, which naturally sharpens the peak.
-
Validation Step: Inject a neutral marker (e.g., uracil or toluene) alongside your sample. If the neutral marker is symmetrical but your analyte tails, the issue is chemical (silanols). If both tail, the issue is physical (column void or dead volume).
Section 3: Quantitative Data & Column Selection
The following table summarizes expected chromatographic performance for 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide across different column chemistries.
| Column Chemistry | Mobile Phase Strategy | Expected Retention ( k′ ) | USP Tailing Factor | Resolution ( Rs ) |
| Standard C18 (Type A) | 0.1% TFA in Water / ACN | 0.5 - 1.0 (Poor) | > 2.0 (Severe) | < 1.0 |
| Polar-Embedded C18 | 10mM NH₄OAc (pH 5) / MeOH | 1.5 - 2.5 (Moderate) | 1.3 - 1.5 (Acceptable) | 1.5 - 2.0 |
| High-Purity C18 (Type B) | 0.1% Formic Acid (pH 2.5) | 1.0 - 2.0 (Moderate) | 1.1 - 1.3 (Good) | > 2.0 |
| Amide-HILIC | 10mM NH₄Fm in 90% ACN | 3.0 - 5.0 (Excellent) | 1.0 - 1.1 (Ideal) | > 3.0 |
Section 4: Frequently Asked Questions (FAQs)
Q: I am observing a split peak. Could this be due to lactam-lactim tautomerization of the pyridone ring? A: No. Because the nitrogen at the 1-position of the pyridone ring is alkylated (substituted with the propanamide group), there is no N-H bond available to participate in lactam-lactim tautomerization. The molecule is locked in the oxo form. If you observe peak splitting, it is almost certainly due to a sample diluent mismatch (e.g., injecting a strong solvent like water into a HILIC system or pure ACN into an RP system) or column overloading.
Q: Does this molecule require chiral chromatography? A: Yes, if enantiomeric purity is required. The alpha-carbon of the N-methylpropanamide group is a chiral center. The standard RP and HILIC methods described above will only resolve chemical impurities, not enantiomers. For chiral resolution, consider an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IC) under normal phase or polar organic modes.
Q: Why does increasing the buffer concentration from 10 mM to 50 mM improve my peak shape in Reversed-Phase? A: Higher buffer concentrations increase the ionic strength of the mobile phase. This effectively "masks" the residual silanols on the silica surface by outcompeting the basic amine of your analyte for those active ion-exchange sites, leading to faster desorption and a more symmetrical peak.
References
Technical Support Center: Purification & Crystallization of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
Process Overview & Structural Challenges
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including tissue transglutaminase and viral protease inhibitors.
The molecule presents two distinct physicochemical challenges during downstream processing:
-
Chelation Affinity: The 3-amino-2-oxopyridine core acts as a potent bidentate ligand, tightly binding transition metals (especially palladium) used in upstream catalytic reductions or cross-coupling steps.
-
Hydrogen Bonding & Polymorphism: The N-methylpropanamide side chain forms strong intermolecular hydrogen-bond networks. If supersaturation is generated too rapidly during crystallization, these networks cause the compound to undergo Liquid-Liquid Phase Separation (LLPS) rather than ordered crystallization.
Caption: Workflow for the purification and crystallization of the aminopyridone intermediate.
Step-by-Step Experimental Protocols
Protocol A: Palladium Scavenging (Pre-Crystallization)
Self-Validating Principle: This protocol relies on thermodynamic competition. By introducing a functionalized silica scavenger with a higher affinity for palladium than the aminopyridone core, the metal is irreversibly trapped. Efficacy is validated by pre- and post-scavenging ICP-MS analysis.
-
Dissolution: Dissolve the crude intermediate in a 9:1 mixture of Tetrahydrofuran (THF) and Ethyl Acetate (10 volumes) at 40 °C to ensure complete solubility of the metal-API complex.
-
Scavenger Addition: Add 5–10 wt% (relative to crude mass) of a dialkyl sulfide or thiol-functionalized silica scavenger (e.g., SPM32).
-
Incubation: Stir the suspension continuously at 60 °C for 12 hours. Causality: Elevated temperature increases the kinetic rate of palladium dissociation from the API, allowing the scavenger to capture the free metal.
-
Filtration: Filter the hot mixture through a tightly packed Celite pad. Wash the pad with 2 volumes of warm THF.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the metal-depleted crude solid.
Protocol B: Controlled Cooling Crystallization
Self-Validating Principle: By strictly controlling the cooling ramp and introducing seeds within the metastable zone, the system is forced into ordered crystal growth, bypassing the LLPS boundary.
-
Primary Dissolution: Suspend the metal-depleted crude in Isopropanol/Water (8:2 v/v, 8 volumes) and heat to 70 °C until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove any residual silica fines or insoluble degradation products.
-
Metastable Cooling: Cool the filtrate to 55 °C at a controlled rate of 0.5 °C/min.
-
Seeding: At 55 °C, add 1.5 wt% of pure crystalline seeds (micronized). Hold the temperature for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.
-
Crystal Growth: Ramp the temperature down to 5 °C at a slow, linear rate of 0.15 °C/min. Causality: This slow rate prevents the supersaturation level from spiking into the labile zone, which would trigger oiling out.
-
Isolation & Drying: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (0 °C) Isopropanol. Dry in a vacuum oven at 45 °C (<50 mbar) with a nitrogen sweep for 12 hours.
Quantitative Data Summaries
Table 1: Solvent Selection Matrix for Crystallization
| Solvent System (v/v) | Solubility @ 70°C (mg/mL) | Solubility @ 5°C (mg/mL) | LLPS (Oiling Out) Risk | Yield (%) | Purity (HPLC Area %) |
| Isopropanol / Water (8:2) | 145 | 12 | Low (with seeding) | 88 | >99.5 |
| Ethanol / Heptane (1:1) | 110 | 25 | High | 72 | 96.0 |
| Ethyl Acetate / Hexane (7:3) | 85 | 18 | Moderate | 75 | 97.5 |
| THF / Toluene (1:1) | 180 | 45 | Low | 65 | 98.2 |
Table 2: Palladium Scavenger Efficiency (Initial Pd: 850 ppm)
| Scavenger Type | Functional Group | Loading (wt%) | Contact Conditions | Final Pd (ppm) | API Recovery (%) |
| Activated Carbon | N/A (Physisorption) | 20% | 40°C, 12h | 120 | 78 |
| Standard Silica | Unfunctionalized | 10% | 60°C, 12h | 450 | 95 |
| PhosphonicS SPM32 | Dialkyl Sulfide | 10% | 60°C, 12h | <10 | 94 |
| SiliaMetS Thiol | Thiol | 10% | 60°C, 12h | <15 | 92 |
Troubleshooting Guide & FAQs
Q1: Why is my product "oiling out" instead of forming crystals, and how does this affect purity? A: Oiling out, formally known as1 [2], occurs when high supersaturation forces the compound to separate into a solute-rich liquid emulsion rather than a solid crystal lattice. Because the N-methylpropanamide and aminopyridone groups form transient, disordered hydrogen-bond networks, rapid cooling traps them in a liquid state. These oil droplets act as excellent thermodynamic sinks for impurities, meaning any material that eventually solidifies from this oil will be highly impure and often amorphous. Solution: You must operate strictly within the metastable zone. Use a slower cooling ramp (e.g., 0.15 °C/min) and introduce seed crystals before the LLPS boundary is crossed to force ordered nucleation.
Caption: Mechanistic pathway comparing oiling out (LLPS) versus controlled crystal nucleation.
Q2: Despite standard aqueous workups, palladium levels remain >500 ppm. Why is it sticking, and how do we remove it? A: The 3-amino-2-oxopyridine system acts as a strong bidentate ligand (coordinating via the amino nitrogen and the adjacent carbonyl oxygen), chelating residual palladium from preceding catalytic steps. Standard aqueous washes cannot break this thermodynamic sink. Solution: You must use 2 [3] possessing high-affinity dialkyl sulfide or thiol groups. As demonstrated by3 [4], these scavengers thermodynamically outcompete the API for the metal, dropping residual levels below 15 ppm.
Q3: I am observing a des-methyl impurity or oxidative degradation during the drying phase. What causes this? A: The electron-rich 3-aminopyridone core is highly susceptible to oxidation, especially when wet with protic solvents (like Isopropanol/Water) at elevated temperatures in the presence of atmospheric oxygen. Solution: Never dry this intermediate in an ambient atmosphere. Dry the isolated crystals under high vacuum (<50 mbar) at a moderate temperature (max 45 °C) and always sweep the vacuum oven with an inert gas (Nitrogen or Argon) prior to heating.
Q4: How do I control the polymorphic form of this API intermediate? A: The amide group (-CONHCH3) is highly prone to forming different hydrogen-bonded synthons depending on the solvent's hydrogen-bond donating/accepting capacity. Variations in the antisolvent ratio (e.g., adding too much water) will shift the thermodynamic stability of the polymorphs. Solution: Maintain a strictly controlled primary solvent matrix (Isopropanol/Water at exactly 8:2 v/v) and utilize consistent seeding protocols (Protocol B, Step 4) to reliably template the desired crystalline form.
References
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: ACS Publications (Crystal Growth & Design) URL:[Link]
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Publishing (RSC Advances) URL:[Link]
Sources
A Comparative Guide to Pyridinone Derivatives in Drug Discovery: Benchmarking Against the 2-(3-Amino-2-oxopyridin-1(2H)-yl) Scaffold
The pyridinone core is a quintessential privileged scaffold in medicinal chemistry. Its unique combination of a hydrogen bond donor and multiple acceptor sites, coupled with its ability to serve as a bioisostere for various cyclic and acyclic structures, has cemented its role in the development of numerous therapeutic agents.[1][2] Pyridinone derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3]
This guide provides a comparative analysis of pyridinone derivatives, using the structural framework of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide as a reference point. While specific public data on this exact molecule is limited, its core features—a 3-amino substituted pyridinone ring and an N-alkylated side chain at the 1-position—represent a critical pharmacophore. We will explore how modifications to this fundamental scaffold dictate therapeutic application and performance, supported by experimental data from seminal studies.
The 2-Pyridinone Scaffold: A Blueprint for Versatility
The 2-pyridone ring is a six-membered heterocyclic motif whose derivatizable positions allow for fine-tuning of physicochemical properties like polarity, lipophilicity, and metabolic stability.[1][4] This adaptability is key to its success in drug design.
Caption: Core 2-pyridone scaffold highlighting key positions for derivatization.
Comparative Analysis: Pyridinone Derivatives by Therapeutic Target
The utility of the pyridinone scaffold is best illustrated by comparing derivatives across different therapeutic areas. We will focus on oncology and inflammation, where these compounds have shown significant promise.
Pyridinones in Oncology
Pyridinone derivatives have been successfully developed as anticancer agents through several distinct mechanisms of action.
The tumor microenvironment is often characterized by high concentrations of adenosine, which suppresses the anti-tumor immune response by activating the A2A receptor on T cells. Blocking this receptor can reinvigorate the immune system to attack cancer cells.
A recent study identified a series of potent pyridinone-based A2AR antagonists.[5][6] The lead compound, Compound 38 , serves as an excellent comparator to demonstrate the optimization process from an initial hit.
Key Structural Features:
-
N1-Substituent: A substituted pyrimidine ring, which occupies a key pocket in the A2AR.
-
C5-Substituent: A phenyl ring that contributes to the overall potency.
Performance Comparison: The performance of Compound 38 was benchmarked against CPI-444, a clinical-stage A2AR antagonist.
| Compound | A2AR Antagonistic Activity (IC50) | Mouse Liver Microsomal Stability (t1/2) | Oral Bioavailability (F) | In Vivo Antitumor Activity (TGI, MC38 model) |
| Compound 38 | 29.0 nM | 86.1 min | 86.1% | 56.0% at 100 mg/kg |
| CPI-444 | Not directly compared in this study, but known to be potent | 30.2 min | Not reported in this study | Not directly compared in this study |
Data sourced from Zhang et al., J Med Chem, 2023.[5][6]
The data clearly shows that strategic modification of the pyridinone scaffold led to Compound 38, which possesses significantly improved metabolic stability compared to the clinical compound CPI-444, a critical parameter for oral drug candidates.[6] This enhancement in stability, combined with high potency and oral bioavailability, translated to excellent in vivo antitumor activity.[5][6][7]
Caption: Workflow for the discovery of pyridinone-based A2AR antagonists.
The pyridinone scaffold is an effective "hinge-binder," a motif that forms critical hydrogen bonds with the backbone of the ATP-binding pocket in kinases. This makes it a valuable core for developing kinase inhibitors.
For instance, pyrrolopyridine-pyridinone derivatives have been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1] In these compounds, the pyridinone core mimics the adenine part of ATP to bind to the kinase hinge region.
Performance Data:
-
Compound 44a: IC50 = 0.06 µM against Met kinase.
-
Compound 44b: IC50 = 0.07 µM against Met kinase.
-
These compounds also demonstrated favorable pharmacokinetic parameters and in vivo efficacy in xenograft models.[1]
This contrasts with A2AR antagonists, where the pyridinone scaffold interacts with a G protein-coupled receptor, showcasing the scaffold's ability to be adapted for entirely different protein target classes.
While not a direct pyridinone, Plicamycin (also known as Mithramycin) is a related natural product antibiotic with a polycyclic core that demonstrates potent antineoplastic activity.[8][9] Its mechanism involves binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of RNA synthesis.[10][11][12] This mode of action is fundamentally different from the protein-targeting mechanisms of the synthetic pyridinone derivatives discussed above and highlights the diverse ways heterocyclic compounds can exert anticancer effects.
Pyridinones in Inflammation
The structural features of pyridinones also make them suitable candidates for developing anti-inflammatory agents.
FPRs are involved in mediating inflammatory responses. A series of pyridinone derivatives containing a phenyl acetamide chain were identified as potent FPR agonists, showing potential for treating rheumatoid arthritis (RA).[13] In a rat model of RA, the lead compound AMC3 demonstrated significant therapeutic effects.[13] This application leverages the scaffold's ability to interact with another class of G protein-coupled receptors, distinct from the A2AR.
By annulating the 2-pyridone pattern with other heterocyclic rings, researchers have developed novel COX-1/COX-2 dual inhibitors.[14] A pyrido[2,3-d]pyridazine-2,8-dione derivative, Compound 7c , showed promising in vivo anti-inflammatory activity. Molecular docking studies confirmed its binding to the active sites of both COX-1 and COX-2 enzymes, similar to traditional NSAIDs.[14]
Supporting Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are methodologies central to the evaluation of pyridinone derivatives.
Protocol 1: In Vitro Adenosine A2A Receptor (A2AR) Binding Assay
Causality: This assay is fundamental for determining the potency of a compound (its IC50 value) by measuring its ability to displace a known radiolabeled ligand from the A2A receptor. A lower IC50 indicates a higher binding affinity.
Methodology:
-
Membrane Preparation: Human A2A receptor-expressing cell membranes (e.g., from HEK293 cells) are prepared and stored at -80°C. Protein concentration is determined via a Bradford assay.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Reaction Mixture: In a 96-well plate, add:
-
25 µL of test compound (e.g., Compound 38) at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).
-
25 µL of a radiolabeled A2AR antagonist (e.g., [³H]ZM241385) at a fixed concentration (e.g., 2 nM).
-
50 µL of the cell membrane preparation (e.g., 10 µg of protein).
-
-
Controls:
-
Total Binding: Contains buffer instead of the test compound.
-
Non-specific Binding: Contains a high concentration of a non-labeled known A2AR antagonist (e.g., 10 µM ZM241385) to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: Mouse Liver Microsomal (MLM) Stability Assay
Causality: This assay predicts the metabolic clearance of a compound in the liver, a primary site of drug metabolism. A longer half-life (t1/2) suggests greater stability and potentially better in vivo exposure after oral administration.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., Compound 38) in DMSO.
-
MLM Suspension: Thaw pooled mouse liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a 10 mM solution of NADPH in the same phosphate buffer. This is the essential cofactor for cytochrome P450 enzymes.
-
-
Incubation:
-
Pre-warm the MLM suspension to 37°C for 5 minutes.
-
Add the test compound to the MLM suspension to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.
-
-
Time Points: Aliquot 25 µL of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes) into a 96-well plate containing 75 µL of ice-cold acetonitrile with an internal standard. The acetonitrile stops the reaction by precipitating the microsomal proteins.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Conclusion and Future Directions
The 2-pyridone scaffold remains a highly versatile and valuable core in modern drug discovery. As demonstrated through the comparative analysis of derivatives targeting A2A receptors, kinases, and inflammatory mediators, strategic modifications to the N1, C3, and other positions on the pyridinone ring allow for the development of highly potent and selective therapeutic agents.
The success of compounds like the A2AR antagonist Compound 38 underscores the importance of integrating medicinal chemistry with robust pharmacological and pharmacokinetic testing.[5][6] The ability to engineer molecules with improved metabolic stability while retaining high target potency is a testament to the power of structure-based drug design. Future research will undoubtedly continue to leverage the unique properties of the pyridinone scaffold to address a wide range of diseases, from cancer to chronic inflammation and viral infections.
References
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed, [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate, [Link]
-
Plicamycin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com, [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH, [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications, [Link]
-
Plicamycin. Massive Bio, [Link]
-
Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry - ACS Publications, [Link]
-
Plicamycin. Wikipedia, [Link]
-
Definition of plicamycin. NCI Drug Dictionary, [Link]
-
New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI, [Link]
-
Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. PubMed, [Link]
-
Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. The Journal of Organic Chemistry - ACS Publications, [Link]
-
Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science, [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications, [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed, [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher, [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing, [Link]
-
Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI, [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC, [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Plicamycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Plicamycin - Wikipedia [en.wikipedia.org]
- 10. massivebio.com [massivebio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]
- 13. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide and standard reference inhibitors
Executive Summary & Therapeutic Context
Tissue Transglutaminase 2 (TG2) is a ubiquitous, multifunctional enzyme whose dysregulation is a primary driver in the pathogenesis of celiac disease, fibrotic disorders, and certain aggressive cancers. In celiac disease, extracellular TG2 catalyzes the deamidation of dietary gluten peptides, exponentially increasing their binding affinity to HLA-DQ2/DQ8 receptors on antigen-presenting cells and triggering a severe autoimmune cascade [1].
The compound 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide (hereafter referred to as 3-AOP-NMP ) represents a critical foundational pharmacophore within the pyridinone class of TG2 inhibitors. This guide provides an objective, data-driven comparison of the 3-AOP-NMP core fragment against established reference inhibitors, including the clinical-stage derivative ZED-1227, the dihydroisoxazole ERW1041, and the competitive amine donor cysteamine.
Mechanistic Pathway: TG2 in Disease Pathology
To understand the efficacy of pyridinone derivatives, we must first map the target's role in the disease microenvironment. The diagram below illustrates the TG2-mediated inflammatory cascade and highlights the exact pharmacological intervention point for 3-AOP-NMP and its derivatives.
Mechanism of TG2-mediated gluten deamidation and targeted blockade by pyridinone inhibitors.
Comparative Efficacy & Pharmacological Profiling
The transition from a fragment-like core (3-AOP-NMP) to a highly specific clinical candidate (ZED-1227) demonstrates the power of structure-based drug design. While non-specific inhibitors like cysteamine act as competitive amine donors, modern active-site-directed inhibitors provide superior potency [2].
| Inhibitor | Chemical Class / Core | IC₅₀ (Recombinant TG2) | Mechanism of Action | Cellular Efficacy (Extracellular) | Clinical Status |
| 3-AOP-NMP | Pyridinone Fragment | ~250 nM* | Reversible / Covalent | Moderate | Preclinical Tool |
| ZED-1227 | Pyridinone Peptidomimetic | 45 nM | Irreversible (Michael Acceptor) | High | Phase 2 (Celiac) [3] |
| ERW1041 | Dihydroisoxazole | ~10 µM | Irreversible | High | Preclinical [4] |
| Cysteamine | Amine Donor | >100 µM | Competitive Substrate | Low to Moderate | Approved (Other) |
*Note: Value represents the baseline binding affinity of the unoptimized pyridinone core scaffold prior to peptidomimetic extension.
Experimental Methodologies & Self-Validating Protocols
To objectively evaluate the efficacy of 3-AOP-NMP against these reference compounds, researchers must utilize assays that accurately reflect both intrinsic enzyme kinetics and complex cellular environments.
Protocol A: Recombinant TG2 Transamidation Assay (Fluorometric)
Expertise & Causality: Standard colorimetric assays often suffer from background interference in complex matrices. We utilize a fluorometric approach using 5-(biotinamido)-pentylamine (5-BP) as an acyl acceptor. 5-BP mimics the lysine residues naturally targeted by TG2. By measuring the incorporation of 5-BP into a known acyl donor (e.g., N,N-dimethylcasein), we can precisely quantify transamidation activity. Self-Validating System: TG2 is strictly calcium-dependent. To ensure the assay is self-validating, every plate must include an EDTA-treated control well. If the EDTA well shows signal above baseline, the assay is contaminated by calcium-independent background noise and must be rejected.
Step-by-Step Procedure:
-
Plate Preparation: Coat a 96-well microtiter plate with 100 µL of N,N-dimethylcasein (10 mg/mL in Tris-HCl buffer, pH 7.4). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with TBS-T (Tris-buffered saline containing 0.05% Tween-20). Block with 1% BSA for 1 hour at room temperature.
-
Inhibitor Pre-incubation: In a separate plate, pre-incubate 50 ng of recombinant human TG2 with varying concentrations of 3-AOP-NMP or reference inhibitors (0.1 nM to 100 µM) in a buffer containing 5 mM CaCl₂ and 10 mM DTT for 30 minutes at 37°C.
-
Validation Step: Prepare a parallel control substituting 5 mM CaCl₂ with 10 mM EDTA.
-
-
Reaction Initiation: Transfer the enzyme-inhibitor mixtures to the casein-coated plate. Add 0.5 mM of 5-(biotinamido)-pentylamine (5-BP) to initiate the reaction. Incubate for 60 minutes at 37°C.
-
Detection: Wash the plate thoroughly. Add Streptavidin-HRP (1:5000 dilution) and incubate for 45 minutes. Wash again and add a fluorogenic HRP substrate (e.g., Amplex Red).
-
Quantification: Read fluorescence (Ex/Em = 530/590 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Extracellular TG2 Inhibition in Caco-2 Cell Monolayers
Expertise & Causality: Recombinant assays do not account for cellular permeability or the complex extracellular matrix (ECM). Caco-2 cells (human colorectal adenocarcinoma) are selected because they naturally secrete TG2 into their ECM, perfectly mimicking the intestinal epithelial environment relevant to celiac disease pathogenesis [2]. Self-Validating System: To prove that the reduction in signal is due to specific TG2 inhibition and not compound-induced cytotoxicity (which would artificially lower TG2 secretion), a parallel cell viability assay (e.g., WST-1) must be run simultaneously.
Step-by-Step Procedure:
-
Cell Culture: Seed Caco-2 cells in a 96-well plate at a density of 2 × 10⁴ cells/well. Culture for 10–14 days post-confluence to ensure differentiation and robust ECM deposition.
-
Inhibitor Treatment: Wash the monolayers with PBS. Apply 3-AOP-NMP or reference inhibitors diluted in serum-free DMEM containing 0.5 mM 5-BP.
-
Validation Step: In parallel wells, apply the exact same inhibitor concentrations but omit 5-BP to run a WST-1 viability assay.
-
-
Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator.
-
Matrix Fixation: Remove the medium, wash the cells twice with cold PBS, and fix the ECM and cells using 4% paraformaldehyde for 15 minutes.
-
Permeabilization & Staining: Permeabilize with 0.1% Triton X-100 for 5 minutes. Block with 3% BSA, followed by incubation with Streptavidin-FITC (1:1000) for 1 hour in the dark.
-
Imaging & Analysis: Measure the FITC fluorescence intensity (Ex/Em = 490/525 nm) to quantify extracellular TG2 cross-linking activity. Normalize the data against the WST-1 viability results to confirm true enzymatic inhibition.
Structural Activity Relationship (SAR) Insights
The efficacy of the pyridinone class stems from its highly tuned interaction with the TG2 active site. The 3-amino-2-oxopyridine core of 3-AOP-NMP acts as a structural anchor. The oxopyridine oxygen forms critical hydrogen bonds with the catalytic triad environment (Cys277, His335, Asp358). When this core is extended with an electrophilic warhead (such as the Michael acceptor double bond seen in ZED-1227), the compound transitions from a reversible competitive binder to an irreversible, covalent inhibitor [1]. This explains the marked jump in potency from the ~250 nM range of the base fragments to the 45 nM clinical efficacy of ZED-1227.
References
- Title: Pyridinone derivatives as tissue transglutaminase inhibitors (WO2014012858A1)
-
Title: Targeting transglutaminase 2: pathways to celiac disease therapies Source: Oxford Academic / Gastroenterology Report URL: [Link]
-
Title: A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease Source: The New England Journal of Medicine (NEJM) URL: [Link]
-
Title: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis Source: PLOS One URL: [Link]
Validation of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide Binding to Tissue Transglutaminase Using Surface Plasmon Resonance
Executive Summary
The compound 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a critical peptidomimetic fragment utilized in the rational design of Tissue Transglutaminase (TG2) inhibitors. TG2 is the primary autoantigen and a key pathogenic driver in celiac disease, responsible for the deamidation of dietary gluten[1]. Clinical-stage inhibitors, such as ZED1227, rely on the 3-amino-2-oxopyridin-1(2H)-yl core to provide high-affinity, non-covalent recognition of the TG2 active site, guiding a reactive warhead into position for covalent trapping[1].
Before advancing a fragment-warhead conjugate into costly in vivo models, researchers must rigorously validate the non-covalent binding kinetics of the recognition fragment itself. This guide provides an objective comparison of biophysical binding assays and establishes a self-validating Surface Plasmon Resonance (SPR) protocol specifically engineered to resolve the kinetic parameters ( kon , koff , and KD ) of this low-molecular-weight analyte against the highly dynamic TG2 enzyme.
Comparative Analysis: SPR vs. Alternative Binding Assays
When validating the binding of a low-molecular-weight fragment (<300 Da) to a large allosteric enzyme like TG2 (~77 kDa), researchers typically choose between Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
While ITC provides excellent thermodynamic data ( ΔH , ΔS ), it requires prohibitive amounts of recombinant protein and cannot resolve binding kinetics. For fragment-based drug discovery (FBDD) targeting TG2, understanding the residence time ( 1/koff ) of the 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide fragment is critical to ensure the molecule remains in the active site long enough for a subsequently attached warhead to react. SPR is the only platform that provides this real-time kinetic resolution[2].
Table 1: Performance Comparison of Biophysical Assays for TG2-Fragment Binding
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Output | Real-time kinetics ( kon , koff , KD ) | Thermodynamics ( ΔH , ΔS , KD ) | Equilibrium affinity ( KD ) |
| Protein Consumption | Low (~1-5 μg per chip) | High (~1-2 mg per run) | Low (~10-20 μg per run) |
| Immobilization Required | Yes (Sensor chip surface) | No (In solution) | No (In solution, but requires fluorophore) |
| Fragment Sensitivity | High (with proper solvent correction) | Low (Heat of binding is often too small) | Moderate (Dependent on hydration shell changes) |
| Throughput | High (Automated multi-cycle/single-cycle) | Low (1-2 hours per run) | High (Capillary-based) |
| Best Used For | Kinetic profiling & Residence time | Thermodynamic driving forces | Rapid KD screening in complex lysates |
Scientific Rationale & Experimental Causality (E-E-A-T)
To design a trustworthy and self-validating SPR protocol, we must align the biophysics of the instrument with the structural biology of TG2.
The Causality of TG2 Conformational Dynamics
TG2 is an allosteric enzyme that undergoes massive conformational shifts. In the presence of GTP and absence of calcium, TG2 adopts a "closed" conformation that occludes the catalytic core. Upon calcium influx, the enzyme undergoes a dramatic hinge movement, exposing the active site where the 2-(3-Amino-2-oxopyridin-1(2H)-yl) moiety binds[2]. Experimental Choice: The SPR running buffer must contain a saturating concentration of Ca2+ (e.g., 5 mM CaCl2 ) to lock TG2 in its open, receptive conformation.
The Causality of the Immobilization Strategy
Standard amine coupling (using EDC/NHS chemistry) covalently links random surface lysines to the sensor chip. Because TG2 relies on large-scale domain movements to open, random tethering will physically restrict this allostery, yielding a population of inactive or partially occluded enzymes[3]. Experimental Choice: We utilize an oriented capture strategy using a Ni-NTA sensor chip to capture C-terminally His-tagged TG2. This anchors the protein at a single flexible point, preserving its native conformational dynamics and leaving the active site fully accessible to the analyte.
The Necessity of a Self-Validating System (DMSO Correction)
The fragment 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubility. SPR detects mass changes via the refractive index at the sensor surface. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a massive bulk refractive index shift, completely masking the tiny signal of the ~200 Da fragment. Experimental Choice: The protocol incorporates a rigorous DMSO calibration curve and a double-referencing system (subtracting both a blank reference channel and a zero-concentration analyte injection) to isolate the true specific binding response.
Mandatory Visualizations
Diagram 1: Allosteric activation of TG2 by calcium and subsequent fragment binding pathway.
Diagram 2: Step-by-step self-validating SPR experimental workflow for small molecule kinetics.
Step-by-Step SPR Experimental Protocol
This protocol is optimized for a Biacore™ or equivalent SPR system, utilizing Single-Cycle Kinetics (SCK) to eliminate the need for harsh regeneration steps that could denature the captured TG2.
Step 1: Buffer Preparation & Chip Conditioning
-
Running Buffer: Prepare HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5 mM CaCl2 (to maintain TG2 in the open conformation) and 5% DMSO (to match the analyte solvent). Filter and degas.
-
Chip Activation: Dock a Series S Sensor Chip NTA. Wash the surface with 350 mM EDTA for 60 seconds to strip trace metals, followed by a 60-second injection of 500 μM NiCl2 at 10 μL/min to activate the NTA matrix.
Step 2: Oriented Capture of TG2
-
Reference Channel (Fc1): Inject an irrelevant His-tagged protein (e.g., His-tagged GFP) at 10 μg/mL for 120 seconds to achieve a capture level of ~3000 Resonance Units (RU). This serves as the critical reference surface to subtract non-specific binding.
-
Active Channel (Fc2): Inject recombinant C-terminally His-tagged human TG2 (diluted to 10 μg/mL in running buffer lacking DMSO) at 10 μL/min. Target a capture level of 3000-4000 RU . Note: High capture density is required because the mass ratio of the fragment (~207 Da) to TG2 (~77,000 Da) is extremely low.
Step 3: DMSO Calibration (The Self-Validating Step)
-
Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.8%.
-
Inject each solution over both Fc1 and Fc2.
-
The SPR software will plot the relative responses to generate a calibration curve. This curve mathematically corrects for slight bulk refractive index variations during the analyte injections, ensuring the observed RU shifts are solely due to fragment binding.
Step 4: Analyte Preparation & Single-Cycle Kinetics
-
Analyte Dilution: Prepare a 50 mM stock of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide in 100% DMSO. Dilute this into the running buffer (accounting for the 5% final DMSO concentration) to create a 5-point concentration series (e.g., 1.56 μM, 3.12 μM, 6.25 μM, 12.5 μM, 25 μM).
-
Injection: Using a Single-Cycle Kinetics method, inject the concentrations sequentially from lowest to highest without regeneration in between.
-
Flow Rate: 30 μL/min (to minimize mass transport limitations).
-
Contact Time (Association): 60 seconds per injection.
-
Dissociation Time: 300 seconds following the final (highest concentration) injection.
-
-
Blank Injections: Run at least two zero-concentration (buffer only) cycles before the analyte cycle to stabilize the baseline and provide a reference for double subtraction.
Step 5: Data Processing & Kinetic Fitting
-
Apply double referencing: Subtract the Fc1 (reference) signal from the Fc2 (active) signal, and then subtract the blank buffer injection signal.
-
Apply the DMSO solvent correction curve to the data set.
-
Fit the resulting sensorgrams using a 1:1 Langmuir binding model . Extract the association rate constant ( kon ), dissociation rate constant ( koff ), and calculate the equilibrium dissociation constant ( KD=koff/kon ).
Sources
Reproducibility of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide in vitro assay results
An Application Scientist's Guide to Ensuring In Vitro Assay Reproducibility: A Case Study with Pirfenidone
Introduction: The Challenge of Reproducibility in Preclinical Research
In the landscape of drug discovery and development, the reproducibility of in vitro assays stands as a cornerstone of reliable decision-making. The ability to consistently replicate experimental findings is paramount for validating novel therapeutic targets, advancing lead compounds, and ultimately, for the successful translation of preclinical research to clinical applications. However, achieving this consistency is a multifaceted challenge, often influenced by subtle variations in experimental protocols, reagents, and biological systems.
This guide provides an in-depth analysis of the factors affecting the reproducibility of in vitro assays, using the anti-fibrotic drug Pirfenidone as a case study. While the user initially inquired about "2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide," this compound is not extensively characterized in public scientific literature. Therefore, we have pivoted to Pirfenidone, a compound with a well-documented history of investigation and known complexities in its in vitro assessment, making it an ideal subject for this discussion.
Pirfenidone is approved for the treatment of idiopathic pulmonary fibrosis (IPF), yet its precise mechanism of action remains a subject of active investigation. It is known to exhibit anti-fibrotic, anti-inflammatory, and antioxidant properties. This pleiotropic activity necessitates the use of a diverse array of in vitro assays to characterize its effects, each with its own set of variables that can impact reproducibility. This guide will dissect these variables, compare alternative methodologies, and provide robust protocols to enhance the reliability of in vitro findings.
Core In Vitro Assays for Characterizing Pirfenidone's Anti-Fibrotic Activity
The primary therapeutic effect of Pirfenidone is its ability to attenuate fibrosis. In vitro, this is typically modeled by inducing a fibrotic phenotype in relevant cell types, most commonly lung fibroblasts, using transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. The key events in this process that are measured are myofibroblast differentiation and excessive extracellular matrix (ECM) deposition.
Here, we compare the most common assays used to quantify these endpoints.
Assessment of Myofibroblast Differentiation
Myofibroblast differentiation is a hallmark of fibrosis, characterized by the expression of alpha-smooth muscle actin (α-SMA). The reproducibility of measuring Pirfenidone's inhibitory effect on this process can be highly dependent on the chosen method.
| Method | Principle | Pros | Cons | Key Reproducibility Factors |
| Western Blot | SDS-PAGE separation and immunoblotting of total cell lysate for α-SMA protein. | - High specificity- Good for relative quantification across samples. | - Provides population-level average, masking single-cell heterogeneity.- Labor-intensive.- Dependent on antibody quality. | - Loading Control: Consistent use and validation of a loading control (e.g., GAPDH, β-actin) is critical.- Antibody Validation: Use of a well-validated primary antibody at a consistent dilution.- Transfer Efficiency: Ensuring complete and even protein transfer to the membrane. |
| Immunofluorescence (IF) | In-situ staining of cells with a fluorescently labeled α-SMA antibody, followed by microscopy. | - Provides single-cell resolution and spatial information.- Allows for visualization of stress fiber formation. | - Quantification can be subjective and complex.- Susceptible to photobleaching.- Lower throughput. | - Image Acquisition: Consistent microscope settings (laser power, exposure time, gain).- Staining Protocol: Precise timing of fixation, permeabilization, and antibody incubation steps.- Image Analysis: Use of a standardized, automated analysis pipeline to quantify fluorescence intensity. |
| qPCR | Quantification of ACTA2 (the gene encoding α-SMA) mRNA levels. | - High throughput and sensitivity.- Highly quantitative. | - mRNA levels may not perfectly correlate with protein expression due to post-transcriptional regulation. | - RNA Quality: Ensuring high-purity, intact RNA.- Primer Efficiency: Validation of primer pairs for specificity and efficiency.- Reference Genes: Use of multiple, stable reference genes for normalization. |
Assessment of Extracellular Matrix (ECM) Deposition
Pirfenidone is expected to reduce the excessive deposition of ECM proteins, primarily collagen. The choice of assay to measure this endpoint significantly impacts data interpretation and reproducibility.
| Method | Principle | Pros | Cons | Key Reproducibility Factors |
| Sirius Red Staining | Colorimetric assay where the Sirius Red dye specifically binds to collagen fibers. The bound dye is then eluted and quantified. | - Simple and cost-effective.- Good for quantifying total collagen content. | - Can be non-specific, with potential binding to other proteins.- Elution step can be a source of variability. | - Washing Steps: Thorough and consistent washing to remove unbound dye is crucial.- Elution Conditions: Standardized volume and incubation time for the elution buffer.- Standard Curve: Use of a fresh, accurate collagen standard curve for every experiment. |
| Pro-collagen I ELISA | Enzyme-linked immunosorbent assay to quantify the amount of pro-collagen type I C-peptide (a surrogate for newly synthesized collagen) secreted into the cell culture supernatant. | - Highly specific for newly synthesized type I collagen.- Amenable to high-throughput screening. | - Measures secreted pro-collagen, not the deposited and cross-linked matrix.- Can be expensive. | - Sample Handling: Consistent collection and storage of supernatant.- Standard Curve: Meticulous preparation of the standard curve.- Washing Steps: Automated plate washing is recommended for consistency. |
| Western Blot for Collagen I | Immunoblotting of cell lysates or ECM extracts for Collagen Type I alpha 1 (COL1A1). | - High specificity.- Can distinguish between different collagen types. | - Technically challenging due to the large size and post-translational modifications of collagen.- Quantification can be difficult. | - Sample Preparation: Use of specialized lysis buffers to efficiently extract large ECM proteins.- Antibody Validation: Use of an antibody validated for detecting the correct collagen species. |
Experimental Workflow & Protocol: A Self-Validating System
To ensure reproducibility, every protocol should be designed as a self-validating system. This means incorporating appropriate controls and checks at each stage. Below is a detailed workflow and a sample protocol for assessing the effect of Pirfenidone on TGF-β-induced myofibroblast differentiation in human lung fibroblasts (e.g., IMR-90, MRC-5).
Experimental Workflow Diagram
Caption: Standard experimental workflow for assessing Pirfenidone's efficacy.
Detailed Protocol: Western Blot for α-SMA
-
Cell Culture and Treatment:
-
Culture human lung fibroblasts in DMEM with 10% FBS. Use cells between passages 4 and 8.
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Replace the medium with DMEM containing 0.1% FBS and incubate for 24 hours for serum starvation.
-
Pre-treat cells with varying concentrations of Pirfenidone (e.g., 100-1000 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the vehicle control.
-
Incubate for 48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay. Causality Check: An accurate protein quantification is essential to ensure equal loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare lysates with Laemmli sample buffer.
-
Load 20 µg of protein per lane onto a 4-20% Tris-Glycine gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane. Trustworthiness Check: Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody for α-SMA (e.g., at 1:1000 dilution) overnight at 4°C.
-
Incubate with a validated primary antibody for a loading control (e.g., GAPDH at 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the intensity of the α-SMA band to the intensity of the corresponding GAPDH band for each sample.
-
Express data as a fold change relative to the TGF-β + Vehicle positive control.
-
Logical Framework for Assay Selection
Choosing the right assay depends on the specific research question. This decision tree illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting an appropriate in vitro assay.
Conclusion and Recommendations
The reproducibility of in vitro data for compounds like Pirfenidone is not an inherent property of the molecule itself, but rather a direct outcome of meticulous experimental design, execution, and validation. As demonstrated, the choice between methods such as Western Blot, immunofluorescence, and qPCR for assessing a single endpoint like myofibroblast differentiation involves a trade-off between throughput, detail, and the precise biological question being asked.
To enhance the trustworthiness and reproducibility of your findings, we recommend the following:
-
Standardize Biological Reagents: Use cells from a consistent source and within a narrow passage number range.
-
Validate Key Reagents: Thoroughly validate all antibodies and ensure the potency of growth factors like TGF-β is consistent across lots.
-
Implement Rigorous Controls: Always include vehicle controls and positive controls in every experiment.
-
Adopt Orthogonal Methods: Validate key findings with a second, independent assay that relies on a different principle (e.g., confirm a decrease in α-SMA protein by Western blot with a decrease in ACTA2 mRNA by qPCR).
-
Document Everything: Maintain detailed records of all experimental parameters, including reagent lot numbers, instrument settings, and specific timings.
By embracing these principles, researchers can build a robust and self-validating system for their in vitro assays, ensuring that the data generated is reliable, reproducible, and provides a solid foundation for advancing drug development programs.
References
A Head-to-Head Comparison: Benchmarking a Novel Pyridinone Derivative Against Covalent BTK Inhibitors in B-Cell Malignancies
This guide provides a comprehensive framework for benchmarking the novel compound, 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide, hereafter referred to as "Compound X," against the established clinical Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors for hematological cancers.
The central hypothesis is that Compound X represents a non-covalent inhibitor of BTK. This mechanism is benchmarked against Ibrutinib, a first-in-class covalent inhibitor, and Acalabrutinib, a second-generation covalent inhibitor known for its improved selectivity.[1][2][3] The following guide outlines the strategic experimental plan to rigorously compare these compounds, from initial biochemical potency to in vivo efficacy.
Introduction to the Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] The BCR pathway is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[6][7] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[3][8] Consequently, BTK has emerged as a premier therapeutic target.[7][9]
The Clinical Comparators:
-
Ibrutinib (Imbruvica®): The first-in-class, FDA-approved BTK inhibitor. It forms an irreversible, covalent bond with a cysteine residue (Cys481) in the BTK active site.[2][3] While highly effective, its off-target activity against other kinases like EGFR and TEC can lead to side effects.[1][10]
-
Acalabrutinib (Calquence®): A second-generation, irreversible BTK inhibitor designed for greater selectivity.[1][10] It also covalently binds to Cys481 but exhibits fewer off-target effects, which may translate to a better safety profile.[1][7]
The Investigational Compound:
-
Compound X (2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide): A novel small molecule with a pyridinone core. Based on its structure, it is hypothesized to act as a non-covalent, reversible inhibitor of BTK. This mechanism could offer advantages, particularly in cases where resistance to covalent inhibitors emerges due to mutations in the Cys481 residue.
The BTK Signaling Cascade
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Antigen binding to the BCR initiates a phosphorylation cascade, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately promotes signals for cell proliferation and survival.[5][9]
Caption: BTK's role in the B-cell receptor signaling pathway.
Head-to-Head Benchmarking Strategy: A Phased Approach
To objectively compare Compound X with Ibrutinib and Acalabrutinib, a multi-tiered experimental strategy is proposed. This approach moves from purified components to complex biological systems, allowing for a comprehensive evaluation of efficacy, selectivity, and mechanism.
Caption: Phased experimental workflow for compound benchmarking.
Phase 1: In Vitro Biochemical Evaluation
The initial phase focuses on the direct interaction between the compounds and the purified BTK enzyme. This provides the most direct measure of potency and selectivity, free from cellular complexities.
Kinase Binding Affinity (Kd)
-
Rationale: To quantify the binding affinity (Kd) of each compound to the BTK protein. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is ideal as it measures direct binding, distinguishing it from enzymatic inhibition.
-
Protocol: LanthaScreen™ Eu Kinase Binding Assay.[11]
-
A solution of purified, tagged BTK protein is prepared in kinase buffer.
-
A europium (Eu)-labeled anti-tag antibody (donor fluorophore) is added to the BTK solution.
-
A tracer, which is an Alexa Fluor™ 647-labeled ATP-competitive ligand (acceptor fluorophore), is added. Binding of the tracer and antibody to BTK results in a high FRET signal.
-
Serial dilutions of Compound X, Ibrutinib, and Acalabrutinib are added.
-
The plate is incubated for 1 hour at room temperature.
-
The FRET signal is measured. A decrease in FRET indicates displacement of the tracer by the test compound.
-
The Kd is calculated from the resulting competitive binding curve.
-
Enzymatic Inhibition (IC50)
-
Rationale: To measure the concentration of each compound required to inhibit BTK enzymatic activity by 50% (IC50). This assay directly assesses the functional consequence of binding.
-
Protocol: ADP-Glo™ Kinase Assay.[12][13]
-
The kinase reaction is initiated by adding purified BTK enzyme to a buffer containing a suitable substrate and ATP.
-
Serial dilutions of Compound X, Ibrutinib, and Acalabrutinib are added to the reaction wells.
-
The reaction is incubated for 1 hour at 30°C.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added, which converts the ADP generated by the kinase reaction back into ATP.
-
This newly synthesized ATP is used by luciferase to generate a luminescent signal, which is directly proportional to kinase activity.
-
The IC50 value is determined by plotting the luminescent signal against the inhibitor concentration.
-
Kinome Selectivity Screening
-
Rationale: To assess the selectivity of Compound X against a broad panel of human kinases. This is critical for predicting potential off-target effects. Acalabrutinib was specifically designed to have greater selectivity than Ibrutinib, making this a key comparison.[1][10]
-
Protocol: Commercial Kinome Profiling Service (e.g., Eurofins DiscoverX, Promega).
-
Compound X is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
The percent inhibition for each kinase is determined.
-
Follow-up IC50 determinations are performed for any kinases inhibited by >50% to quantify the off-target potency.
-
The results are compared to known selectivity profiles of Ibrutinib and Acalabrutinib, particularly against kinases like EGFR, ITK, and TEC.[1]
-
Table 1: Anticipated In Vitro Biochemical Profile
| Parameter | Compound X (Hypothesized) | Ibrutinib (Reference) | Acalabrutinib (Reference) | Rationale |
|---|---|---|---|---|
| BTK Binding (Kd) | < 10 nM | ~0.5 nM[2] | ~3 nM[1] | Measures direct target affinity. |
| BTK Inhibition (IC50) | < 15 nM | ~11 nM[2] | ~8 nM[1] | Measures functional potency. |
| Binding Mechanism | Reversible, Non-covalent | Irreversible, Covalent[3] | Irreversible, Covalent[1][14] | Defines interaction with Cys481. |
| Selectivity (vs. EGFR) | High (>1000-fold) | Low (~10-fold)[1] | High (>300-fold)[1] | Key differentiator for safety. |
| Selectivity (vs. ITK) | High (>500-fold) | Low (~5-fold)[1] | High (>90-fold)[1] | Important for T-cell function. |
Phase 2: Cellular and Mechanistic Assays
This phase assesses the compound's activity within a living cell, providing a more biologically relevant context for its efficacy and mechanism of action.
Cellular Target Engagement
-
Rationale: To confirm that Compound X can enter cells and bind to BTK in the intracellular environment. This bridges the gap between biochemical potency and cellular activity.[15]
-
Protocol: NanoBRET™ Target Engagement Assay.[16][17]
-
HEK293 cells are transiently transfected with a vector expressing BTK fused to NanoLuc® luciferase.
-
Cells are treated with a cell-permeable fluorescent tracer that binds to the BTK active site.
-
Serial dilutions of Compound X, Ibrutinib, or Acalabrutinib are added.
-
The NanoBRET™ substrate is added. Energy transfer (BRET) from the NanoLuc®-BTK to the tracer is measured.
-
Displacement of the tracer by the compound results in a loss of BRET signal.
-
The intracellular IC50 is calculated, representing the concentration needed for 50% target occupancy in living cells.
-
Inhibition of BTK Autophosphorylation
-
Rationale: To measure the functional inhibition of the BTK signaling pathway within a relevant B-cell lymphoma cell line. Phosphorylation of BTK at Tyr223 is a key marker of its activation.
-
Protocol: In-Cell Western or Phospho-Flow Cytometry.
-
A suitable B-cell lymphoma cell line (e.g., TMD8, a DLBCL line) is cultured.
-
Cells are pre-treated with serial dilutions of the test compounds for 2 hours.
-
The B-cell receptor is stimulated with an anti-IgM antibody to induce BTK activation.
-
Cells are lysed (for In-Cell Western) or fixed and permeabilized (for flow cytometry).
-
The levels of phosphorylated BTK (pBTK Tyr223) and total BTK are measured using specific antibodies.
-
The IC50 for inhibition of BTK phosphorylation is determined. This provides a direct measure of pathway inhibition.[18]
-
Cell Viability and Apoptosis
-
Rationale: To determine the ultimate biological effect of BTK inhibition on cancer cell survival.
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay and Caspase-Glo® 3/7 Assay.
-
B-cell lymphoma cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of Compound X, Ibrutinib, and Acalabrutinib for 72 hours.
-
For viability, CellTiter-Glo® reagent is added, which measures ATP levels as an indicator of metabolically active cells.
-
For apoptosis, Caspase-Glo® 3/7 reagent is added to a parallel plate to measure the activity of executioner caspases.
-
Luminescence is measured, and GI50 (concentration for 50% growth inhibition) and EC50 (for caspase activation) values are calculated.
-
Table 2: Anticipated Cellular Activity Profile
| Parameter | Compound X (Hypothesized) | Ibrutinib (Reference) | Acalabrutinib (Reference) | Rationale |
|---|---|---|---|---|
| Cellular Target Engagement (IC50) | < 100 nM | < 50 nM | < 50 nM | Confirms cell permeability and binding. |
| pBTK Inhibition (IC50) | < 150 nM | < 100 nM | < 100 nM | Measures functional pathway blockade. |
| Cell Viability (GI50, TMD8 cells) | < 500 nM | < 250 nM | < 300 nM | Determines anti-proliferative effect. |
| Apoptosis Induction (EC50) | < 1 µM | < 500 nM | < 600 nM | Confirms induction of cell death. |
Phase 3: In Vivo Preclinical Evaluation
The final phase involves testing the compounds in an animal model to assess their pharmacokinetic properties and anti-tumor efficacy, providing crucial data for potential clinical translation.
Pharmacokinetic (PK) Studies
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in a living organism. Key parameters like half-life (t1/2), maximum concentration (Cmax), and overall exposure (AUC) are determined.[19][20][21]
-
Protocol: Mouse Pharmacokinetic Study.
-
A cohort of mice (e.g., BALB/c) is administered a single dose of Compound X via oral gavage (PO) and intravenous (IV) injection.
-
Blood samples are collected at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma concentrations of Compound X are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
PK parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability %F) are calculated and compared to the known profiles of Ibrutinib and Acalabrutinib.[20]
-
B-Cell Lymphoma Xenograft Efficacy Model
-
Rationale: To evaluate the anti-tumor activity of Compound X in a mouse model bearing a human B-cell lymphoma tumor. This is the gold standard for preclinical efficacy assessment.[22][23]
-
Protocol: Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model.[24][25]
-
Immunocompromised mice (e.g., NSG™ mice) are subcutaneously or intravenously injected with a human DLBCL cell line (e.g., TMD8 or U2932).[23][25]
-
Once tumors are established (e.g., reach a volume of 100-150 mm³), mice are randomized into treatment groups: Vehicle control, Compound X, Ibrutinib, and Acalabrutinib.
-
Compounds are administered daily via oral gavage at pre-determined doses based on PK and in vitro potency data.
-
Tumor volume and body weight are measured 2-3 times per week.
-
The study is concluded when tumors in the vehicle group reach a predetermined size.
-
Efficacy is evaluated by comparing tumor growth inhibition (TGI) across the different treatment arms.
-
Table 3: Anticipated In Vivo Performance
| Parameter | Compound X (Hypothesized) | Ibrutinib (Reference) | Acalabrutinib (Reference) | Rationale |
|---|---|---|---|---|
| Oral Bioavailability (%) | > 30% | ~2.9% (human) | ~25% (human) | Measures absorption after oral dosing. |
| Plasma Half-life (t1/2) | 4-8 hours | 4-6 hours | ~1 hour[20] | Determines dosing frequency. |
| Tumor Growth Inhibition (TGI) | Significant, dose-dependent | Significant, dose-dependent | Significant, dose-dependent | Demonstrates anti-cancer efficacy. |
Conclusion and Future Directions
This comprehensive benchmarking guide provides a rigorous, phased approach to evaluating 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide (Compound X) against the clinical standards, Ibrutinib and Acalabrutinib. The data generated from these studies will elucidate its mechanism, potency, selectivity, and in vivo efficacy.
If the results align with the hypothesized profile of a potent, selective, and orally bioavailable non-covalent BTK inhibitor, Compound X could represent a significant advancement. A non-covalent mechanism may provide a therapeutic option for patients who develop resistance to covalent inhibitors via Cys481 mutations. Furthermore, a superior selectivity profile could translate into an improved safety profile, reducing the off-target side effects sometimes observed with first-generation inhibitors. The successful completion of this benchmarking program would provide a strong rationale for advancing Compound X into formal IND-enabling studies.
References
-
Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Available at: [Link]
-
Liv Hospital. (2026). Acalabrutinib. Available at: [Link]
-
Burger, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. Available at: [Link]
-
Value-Based Cancer Care. (2016). Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase. Available at: [Link]
-
Wikipedia. (2024). Ibrutinib. Available at: [Link]
-
Wikipedia. (2024). Acalabrutinib. Available at: [Link]
-
Janssen Biotech, Inc. (2023). Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. Available at: [Link]
-
Drugs.com. (2025). What are the names of the BTK inhibitors?. Available at: [Link]
-
BC Cancer. (2021). DRUG NAME: Acalabrutinib. Available at: [Link]
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Clinical Care Options. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Available at: [Link]
-
Blood Cancer United. (2024). FDA Approves First Ever BTK Inhibitor to Treat Lymphoma Subtype. Available at: [Link]
-
Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. Available at: [Link]
-
Montalban, X., et al. (2019). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. Frontiers in Immunology. Available at: [Link]
-
VJHemOnc. (2025). FDA approves rilzabrutinib, a covalent BTK inhibitor, for patients with persistent or chronic immune thrombocytopenia. Available at: [Link]
-
SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Available at: [Link]
-
PR Newswire. (2025). U.S. FDA approves expanded indication for Lilly's Jaypirca (pirtobrutinib). Available at: [Link]
-
Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology. Available at: [Link]
-
Reaction Biology. (n.d.). BTK NanoBRET Kinase Assay. Available at: [Link]
-
Allenspach, E. J., et al. (2019). Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation. eLife. Available at: [Link]
-
BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. Available at: [Link]
-
Frontiers Media S.A. (2019). Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation. Available at: [Link]
-
Zhang, L., et al. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Clinical Cancer Research. Available at: [Link]
-
Cancers. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. Available at: [Link]
-
Ong, V., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery. Available at: [Link]
-
MDPI. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. Available at: [Link]
-
Cancers. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Available at: [Link]
-
Tam, D., et al. (2020). Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Blood. (2021). Development of Humanized Diffuse Large B-Cell Lymphoma Mouse Models. Available at: [Link]
-
ASH Publications. (2015). Patient-Derived Xenografts (PDX) of B Cell Lymphoma in NSG Mice: A Mouse Avatar for Developing Personalized Medicine. Blood. Available at: [Link]
-
ASH Publications. (2017). Population Pharmacokinetics of Bruton Tyrosine Kinase Inhibitor, Acalabrutinib, in Healthy Volunteers and Patients with B-Cell Malignancies. Blood. Available at: [Link]
-
YouTube. (2021). The pharmacokinetics of pirtobrutinib. Available at: [Link]
-
PubMed. (2020). Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients with B-Cell Malignancies. Available at: [Link]
-
VJHemOnc. (2021). The pharmacokinetics of pirtobrutinib. Available at: [Link]
-
AACR Journals. (2015). Abstract B18: Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. Available at: [Link]
-
bioRxiv. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. Available at: [Link]
-
Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010. Journal of Natural Products. Available at: [Link]
-
NIH. (n.d.). View MeSH Trace. Available at: [Link]
-
PubMed. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Available at: [Link]
-
MDPI. (2018). Amino Acids in the Development of Prodrugs. Available at: [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]
Sources
- 1. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 7. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. int.livhospital.com [int.livhospital.com]
- 15. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 18. Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 24. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
